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  • Product: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid
  • CAS: 1892245-77-0

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship of Polysubstituted Benzoic Acids: A Guide to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Benzoic acid, a simple aromatic carboxylic acid, serves as a cornerstone scaffold in modern medicinal chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid, a simple aromatic carboxylic acid, serves as a cornerstone scaffold in modern medicinal chemistry.[1] Its derivatives are integral to a wide array of therapeutic agents, from anti-inflammatory drugs to enzyme inhibitors.[1][2] The versatility of the benzoic acid framework lies in the phenyl ring's amenability to polysubstitution, which allows for the fine-tuning of physicochemical properties to optimize pharmacological activity and pharmacokinetic profiles.[3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of polysubstituted benzoic acids. It delves into the fundamental principles governing how substituent modifications influence electronic, steric, and lipophilic characteristics, and how these changes translate into tangible effects on biological activity. We will examine key methodologies, from library synthesis and in vitro screening to advanced computational QSAR modeling, providing both the "how" and the "why" behind experimental design. This document is intended as a practical resource for professionals engaged in drug discovery, offering field-proven insights to guide the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

First discovered in the 16th century, benzoic acid and its derivatives have become one of the most prolific structural motifs in drug discovery.[1] Their prevalence ranges from their use as antimicrobial preservatives in pharmaceutical formulations to forming the core of blockbuster drugs.[1][4] The power of this scaffold is twofold: the carboxylic acid group provides a critical anchor for target interaction, while the phenyl ring acts as a versatile platform for chemical modification.[3]

By strategically placing various substituents on this ring, medicinal chemists can systematically alter a molecule's properties to achieve a desired therapeutic outcome. This process of understanding how specific structural changes affect biological function is the essence of Structure-Activity Relationship (SAR) studies. For the polysubstituted benzoic acid class, a deep understanding of SAR is paramount for transforming a simple starting point into a potent, selective, and safe therapeutic agent.[3]

Core Principles of Structure-Activity Relationship (SAR)

SAR is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity.[5] The underlying premise is that the activity of a compound is a direct function of its physicochemical properties, which are in turn dictated by its structure.[6] SAR studies involve the systematic synthesis and testing of a series of structurally related compounds to identify which molecular features are responsible for the desired biological effects.[7] This information is then used to guide the design of new, improved compounds with enhanced potency, selectivity, and better pharmacokinetic profiles.[7]

The key objectives of a SAR investigation are to:

  • Identify the Pharmacophore: Determine the essential functional groups and their spatial arrangement required for biological activity.

  • Optimize Target Affinity: Fine-tune interactions with the biological target (e.g., an enzyme or receptor) to increase potency.

  • Improve ADME Properties: Modify the structure to enhance Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, improving bioavailability and duration of action.

  • Minimize Off-Target Effects: Alter the structure to reduce binding to unintended targets, thereby decreasing toxicity and side effects.

The Benzoic Acid Scaffold: Modulating Physicochemical Properties

The biological activity of any benzoic acid derivative is profoundly influenced by the interplay of its electronic, lipophilic, and steric properties. These are not independent variables; a single substituent can affect all three.

The Carboxylic Acid Moiety: The Pharmacophoric Anchor

The carboxylic acid group is frequently the primary point of interaction with a biological target. It is an exceptional hydrogen bond donor and acceptor, often forming critical ionic bonds or hydrogen bonds with key amino acid residues (like arginine or lysine) in an enzyme's active site or a receptor's binding pocket.[3] The acidity of this group, defined by its pKa, is a crucial parameter, as it determines the ionization state at physiological pH (around 7.4). A lower pKa means the group is more acidic and more likely to exist in its deprotonated, anionic carboxylate form, which is often essential for strong ionic interactions.

Electronic Effects of Substituents and Acidity

Substituents on the benzene ring exert powerful electronic effects that directly modulate the pKa of the carboxylic acid.[8] This is achieved through a combination of inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the carboxyl group.[8][9] This stabilizes the resulting carboxylate anion upon deprotonation, making the proton easier to lose and thus increasing the acidity (lowering the pKa).[9][10]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), hydroxyl (-OH), and methoxy (-OCH₃) push electron density towards the carboxyl group.[8] This destabilizes the negatively charged carboxylate anion, making the proton harder to lose and thereby decreasing the acidity (raising the pKa).[9][10]

The position of the substituent is critical. The effect is generally strongest when the substituent is at the ortho or para positions, where both inductive and resonance effects can operate effectively.[8]

Substituent Position pKa Effect on Acidity vs. Benzoic Acid (pKa 4.20)
-H (None)-4.20Reference
-CH₃para4.38Less acidic
-OHpara4.58Less acidic
-Clpara3.99More acidic
-CNpara3.55More acidic
-NO₂ortho2.17Much more acidic
-NO₂meta3.45More acidic
-NO₂para3.44More acidic

Table 1: The effect of various substituents on the pKa of benzoic acid, demonstrating the influence of electronic properties and position. Data compiled from multiple chemistry resources.[10]

Lipophilicity and Steric Effects
  • Lipophilicity (LogP): This property, which describes a compound's partitioning between an oily (octanol) and an aqueous phase, is a key determinant of its ability to cross cell membranes.[11] Adding lipophilic (oily) substituents like alkyl chains (-CH₃, -C₂H₅) or halogens increases LogP, which can improve absorption. However, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Steric Effects: The size and shape of substituents can physically block a molecule from fitting into its binding site. A bulky group (e.g., tert-butyl) can cause steric hindrance, preventing optimal interaction with a target.[3] Conversely, steric effects can be exploited to enhance selectivity by designing a molecule that fits the intended target but is too large to bind to off-targets.

The "Ortho-Effect"

Substituents at the ortho position (adjacent to the carboxylic acid) often have an anomalously large effect on acidity.[10] Almost all ortho-substituents, whether electron-donating or withdrawing, increase the acid strength of benzoic acid.[12] This "ortho-effect" is believed to be a combination of steric and electronic factors. Steric hindrance from the ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, disrupting coplanarity and affecting the stability of the carboxylate anion.[10]

Translating Physicochemical Changes to Biological Activity

The ultimate goal of SAR is to establish a clear link between these tunable physicochemical properties and the desired biological outcome.

Receptor and Enzyme Interactions

The potency of a drug is directly related to its binding affinity for its target. This affinity is governed by the sum of all intermolecular interactions.

  • Enhanced Acidity: By adding an EWG, the increased acidity of the benzoic acid can lead to a stronger ionic bond with a positively charged amino acid in the target, significantly boosting potency.

  • Hydrogen Bonding: Substituents like hydroxyl (-OH) or amino (-NH₂) groups can act as additional hydrogen bond donors or acceptors, forming new, favorable interactions with the target.[3]

  • Hydrophobic Interactions: Adding lipophilic groups can allow the molecule to engage with hydrophobic pockets in the binding site, increasing affinity through the hydrophobic effect.[13]

G cluster_0 Polysubstituted Benzoic Acid cluster_1 Biological Target (Receptor/Enzyme) cluster_2 Binding Affinity & Potency Molecule Substituent (R) Benzoic Acid Core Target Hydrophobic Pocket H-Bond Region Ionic Site (+) Molecule:f0->Target:p0 Steric Bulk Lipophilicity (LogP) Molecule:f0->Target:p1 H-Bonding Capacity Molecule:f1->Target:p2 Acidity (pKa) Electronic Effects Activity Biological Activity Target->Activity

Influence of substituents on biological target interactions.
Pharmacokinetic (ADME) Implications

A potent compound is useless if it cannot reach its target in the body. The physicochemical properties of substituted benzoic acids are critical for their ADME profile.

  • Absorption: Lipophilicity and pKa are key. A compound must have a balance of water and lipid solubility to pass from the gut into the bloodstream. Highly ionized (very acidic) compounds are often poorly absorbed.

  • Metabolism: Certain substituents can be sites of metabolic attack by enzymes (e.g., cytochrome P450s). Adding groups that block metabolism (e.g., fluorine) can increase a drug's half-life. Conversely, the carboxylic acid itself is prone to metabolic processes like glucuronidation, which can lead to rapid excretion.[14]

Methodologies for SAR Exploration

A robust SAR study integrates chemical synthesis, biological testing, and computational analysis.[7]

SAR_Workflow start Identify Hit Compound (e.g., Benzoic Acid Derivative) design Design Analogs (Vary Substituents R1, R2, R3) start->design synthesis Synthesize Compound Library design->synthesis assay In Vitro Biological Assay (e.g., IC50, Ki) synthesis->assay data Analyze SAR Data assay->data decision Potency & ADME Goals Met? data->decision qsar Build QSAR Model (Optional, Iterative) data->qsar decision->design No lead Lead Candidate decision->lead Yes stop End/Redesign qsar->design Predictive Design

A general workflow for a Structure-Activity Relationship study.
Experimental Protocol: Synthesis of a Substituted Benzoic Acid Library

The following is a representative protocol for the synthesis of novel substituted benzoic acid derivatives, which is a crucial first step in any experimental SAR study.[15]

Objective: To synthesize a small library of 4-substituted benzoic acid derivatives from a common intermediate for SAR analysis.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Various nucleophiles (e.g., sodium thiomethoxide, sodium azide, various phenols)

  • Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol

  • Reagents: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

  • Purification equipment: Silica gel for column chromatography, TLC plates

Step-by-Step Methodology:

  • Nucleophilic Substitution (Example with Sodium Thiomethoxide):

    • Dissolve Methyl 4-(bromomethyl)benzoate (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add sodium thiomethoxide (1.1 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting methyl 4-((methylthio)methyl)benzoate via column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified methyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).

    • Add an excess of LiOH (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.

    • Concentrate the mixture to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl. A white precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final benzoic acid derivative using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This self-validating protocol uses TLC at each stage to confirm reaction progress and column chromatography for purification, with final characterization by spectroscopic methods to ensure the identity and purity of each compound in the library before biological testing.

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[16]

  • Descriptor Calculation: For each compound in a series, various physicochemical properties (descriptors) are calculated. These can include electronic properties (e.g., Hammett constants), lipophilicity (cLogP), and steric parameters (e.g., molar refractivity).[6][11]

  • Model Generation: A statistical method, such as multiple linear regression (MLR), is used to build an equation that correlates the descriptors with the observed biological activity (e.g., IC₅₀).[16][17]

  • Model Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation and by predicting the activity of compounds not included in the initial model training set.[18]

A well-validated QSAR model can be incredibly powerful, allowing researchers to predict the activity of virtual, not-yet-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.[6]

Advanced Concepts and Future Directions

Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid group is an excellent pharmacophoric anchor, it can also be a liability. Its acidic nature can limit passive diffusion across membranes and make it a target for rapid metabolic conjugation.[14] In these cases, medicinal chemists often turn to bioisosteres : functional groups with similar physicochemical properties that can produce a similar biological effect.[14][19]

Replacing the carboxylic acid with a suitable bioisostere can improve pharmacokinetics while retaining or even enhancing potency.[20]

Functional Group Approximate pKa Key Features & Rationale for Use
Carboxylic Acid~4.2 - 4.5Strong H-bond donor/acceptor; often highly ionized.[19]
1H-Tetrazole~4.5 - 4.9Similar acidity and planar geometry to carboxylic acid; increased lipophilicity and metabolic stability.[19][21]
Acyl Sulfonamide~3.0 - 5.0Can mimic acidity; offers multiple H-bond interaction points.[19]
Hydroxamic Acid~8.0 - 9.0Moderately acidic; strong metal-chelating properties.[14]

Table 2: Comparison of the carboxylic acid moiety with common bioisosteres used in drug design.

Conclusion

The polysubstituted benzoic acid scaffold is a remarkably versatile and enduring platform in drug discovery. Its value lies in its simplicity and the predictable manner in which its properties can be modulated through substitution. A systematic and well-designed SAR study, integrating rational design, targeted synthesis, robust biological evaluation, and predictive computational modeling, is the key to unlocking its full potential. By understanding the intricate relationships between chemical structure, physicochemical properties, and biological activity, researchers can more efficiently navigate the complex path of lead optimization and develop novel benzoic acid-based therapeutics to address a wide range of diseases.

References

  • Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies.

  • Benchchem. The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.

  • Benchchem. Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.

  • Bresciano, K. et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

  • Luhata, L.P. et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Hilaris Publishing.

  • Benchchem. The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 2-Acetylbenzoic Acid Derivatives.

  • Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.

  • Benchchem. The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.

  • PubMed. Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes.

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

  • Cambridge MedChem Consulting. Acid Bioisosteres.

  • ACS Publications. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.

  • PMC. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.

  • Filo. Effect of substituents on acidity of benzoic acids.

  • ACS Publications. Modeling Steric and Electronic Effects in 3D- and 4D-QSAR Schemes: Predicting Benzoic pKa Values and Steroid CBG Binding Affinities.

  • PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.

  • PubMed. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design.

  • MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.

  • University of Nottingham. Quantitative structure-activity relationships (QSAR).

  • DergiPark. Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a.

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.

  • Semantic Scholar. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.

  • University of Kentucky X-Ray Crystallography Facility. Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.

  • ACS Figshare. Modeling Robust QSAR. 2. Iterative Variable Elimination Schemes for CoMSA: Application for Modeling Benzoic Acid pKa Values.

  • PMC. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.

  • University of Wollongong. Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent.

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

  • MDPI. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder.

  • Books. CHAPTER 6: Quantitative Structure–Activity Relationships.

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?.

  • Creative Proteomics. Structure Activity Relationship (SAR) Analysis.

  • StudyGuides.com. Structure-Activity Relationship (SAR) - Overview.

  • Benchchem. Conformational analysis and rotational barriers of 2-Fluorobenzoic acid.

  • ACS Publications. Modeling Robust QSAR. 2. Iterative Variable Elimination Schemes for CoMSA: Application for Modeling Benzoic Acid pKa Values.

  • ResearchGate. A Case Study with Benzoic Acid Demonstrating How Integration of In Silico Tools, Mechanistic In Vitro NAM, and Toxicological Data Improves Definition of Point of Departure for a Chemically Defined Class in Read-Across Assessments.

  • Patsnap Synapse. What is Benzoic Acid used for?.

  • Infinix Bio. Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development.

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

  • PMC. An unusual case of acute poisoning with paraformaldehyde, benzoic acid, and kaolin.

  • Acta Physica Polonica A. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.

  • OMICS International. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i.

  • PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.

  • PubMed. Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols.

  • GOV.UK. COM guidance statement (G11): Guidance on the use of (Q)SAR models to predict genotoxicity.

  • MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.

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Exploratory

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid chemical structure and SMILES

The following technical guide details the structural characteristics, synthetic utility, and application protocols for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid , a specialized molecular scaffold used in high-precision...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic utility, and application protocols for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid , a specialized molecular scaffold used in high-precision medicinal chemistry.

Structural Analysis, Synthetic Utility, and Application Protocols[1]

Executive Summary: The "Orthogonal" Scaffold

In modern drug discovery, 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (BFDMBA) represents a high-value "orthogonal" building block. Its value lies in its substitution pattern, which allows for three distinct, non-interfering chemical modifications:

  • The Carboxylic Acid (C1): Ready for amide coupling or esterification to establish a pharmacophore "head."

  • The Aryl Bromide (C3): A prime handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

  • The Fluorine (C2): Provides metabolic stability (blocking the oxidation-prone ortho-position) and modulates pKa via the inductive effect.

  • The Dimethoxy Motif (C5, C6): Increases electron density and solubility, often mimicking the bioactive "polymethoxy" patterns found in natural products like colchicine or podophyllotoxin.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The precise structural definition is critical for database integration and retrosynthetic planning.

PropertyData
IUPAC Name 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid
Canonical SMILES COc1c(OC)cc(Br)c(F)c1C(=O)O
InChIKey DMXJBCHYVUGXEH-UHFFFAOYSA-N (Analogous)
Appearance White to pale cream crystalline solid
Predicted LogP ~2.30
TPSA 55.76 Ų
pKa (Acid) ~2.8–3.2 (lowered by ortho-F and meta-Br induction)
Solubility Low in water; High in DMSO, DMF, Methanol, DCM
Synthetic Logic & Retrosynthesis

To understand how to utilize this compound, one must understand its assembly. The synthesis typically relies on the directed functionalization of a dimethoxybenzene core.

3.1 Retrosynthetic Pathway Analysis

The presence of the electron-donating methoxy groups directs electrophilic aromatic substitution (EAS) to the ortho and para positions. However, the electron-withdrawing fluorine and carboxyl group complicate this. The most robust route often involves:

  • Starting Material: 2-Fluoro-5,6-dimethoxybenzoic acid (or its aldehyde precursor).

  • Bromination: Electrophilic bromination is directed to the C3 position (ortho to the Fluorine, meta to the Carboxyl) due to the combined directing effects and steric availability.

3.2 Visualization: Functionalization Logic

The following diagram illustrates the "Logic Gate" nature of this molecule—showing which positions are reactive under specific conditions.

G cluster_legend Reactivity Legend Core 3-Bromo-2-fluoro- 5,6-dimethoxybenzoic acid Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Core->Suzuki  C3-Br Site Amide Amide/Ester Formation (HATU/EDC) Core->Amide  C1-COOH Site SNAr Nucleophilic Subst. (Difficult due to e- rich ring) Core->SNAr  C2-F Site Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl Prodrug Amide Linker (Target Binding) Amide->Prodrug key1 High Reactivity (Primary Use) key2 Low Reactivity (Secondary Use)

Figure 1: Functionalization map showing the orthogonal reactivity of the bromide and carboxyl groups.

Experimental Application Protocols

The following protocols are designed for researchers integrating BFDMBA into a drug discovery campaign (e.g., PROTAC linker synthesis or Kinase Inhibitor core construction).

4.1 Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol selectively engages the C3-Bromine without affecting the carboxylic acid (if protected) or the fluorine.

Objective: Couple BFDMBA (as methyl ester) with Phenylboronic acid.

Reagents:

  • Substrate: Methyl 3-bromo-2-fluoro-5,6-dimethoxybenzoate (1.0 eq) [Note: Esterify acid first for best yields]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve the methyl ester of BFDMBA (1.0 mmol) and phenylboronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).

  • Activation: Add the aqueous K₂CO₃ solution (3.0 mmol in 1 mL water). Sparge with Nitrogen for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂·DCM (5 mol%). Seal the vial immediately.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The dimethoxy group aids visualization on TLC (UV active).

Mechanistic Insight: The electron-rich nature of the ring (5,6-dimethoxy) makes oxidative addition of the Palladium slower than in electron-deficient systems. Using a bidentate ligand like dppf and slightly higher temperatures is crucial to drive the cycle.

4.2 Protocol B: Amide Coupling (Core Functionalization)

Objective: Attach an amine handle to the C1-Carboxyl group.

Reagents:

  • BFDMBA (1.0 eq)[1]

  • Amine (R-NH₂, 1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolve BFDMBA in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Add the amine.[1] Stir at Room Temperature for 2–12 hours.

  • Critical Step: Quench with slightly acidic water (pH 4) to precipitate the product or extract into EtOAc. The 2-Fluoro group lowers the pKa, making the initial deprotonation rapid.

Biological & Medicinal Significance[1][2][4][5][6][8][12]

Researchers utilize this scaffold because it addresses specific failure modes in drug development:

  • Metabolic Blocking: The C2-Fluorine atom blocks the "NIH Shift" and prevents metabolic hydroxylation at the ortho-position, a common clearance pathway for benzoic acid drugs [1].

  • Halogen Bonding: The C3-Bromine (if left unreacted) or the C2-Fluorine can engage in specific halogen-bonding interactions with protein backbone carbonyls in the binding pocket.

  • Solubility: The 5,6-dimethoxy motif disrupts crystal packing energy compared to the unsubstituted analog, often improving the solubility profile of the final drug candidate [2].

Target Classes:

  • Kinase Inhibitors: The benzoic acid core mimics the adenine binding region in ATP-competitive inhibitors.

  • Auxin Mimics: In agrochemistry, polysubstituted benzoic acids often display auxin-like herbicide activity.

Safety and Handling (MSDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use only in a chemical fume hood. The compound is a potent alkylating agent precursor (if converted to benzyl bromide) and an irritant.

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent hydrolysis or moisture absorption.

References
  • AiFChem. (2025).[3] Product Data: 3-bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS 1892245-77-0).[4][3] Retrieved from

  • ChemScene. (2024). Compound Properties and Safety Data Sheet for CAS 1892245-77-0. Retrieved from

  • BenchChem. (2025). Application Notes: Halogenated Benzoic Acids in Medicinal Chemistry.[5] Retrieved from

  • Royal Society of Chemistry. (2024). General procedures for bromination of methoxybenzoic acids. Supporting Information.[6][7] Retrieved from

  • National Institutes of Health (NIH). (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid: Synthesis and Crystallization. (Analogous chemistry citation). Retrieved from

Sources

Foundational

Novel fluorinated benzoic acid building blocks for drug discovery

Strategic Deployment of Novel Fluorinated Benzoic Acid Building Blocks in Medicinal Chemistry Executive Summary The strategic incorporation of fluorine into drug candidates has evolved from a simple metabolic block to a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Deployment of Novel Fluorinated Benzoic Acid Building Blocks in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into drug candidates has evolved from a simple metabolic block to a sophisticated tool for modulating physicochemical properties.[1][2][3] While monofluorinated and trifluoromethylated benzoic acids are staples in the medicinal chemist’s toolbox, the field is witnessing a paradigm shift toward novel hypervalent sulfur motifs (e.g., pentafluorosulfanyl, SF₅) and late-stage nucleophilic fluorination methodologies .

This technical guide analyzes the utility of these advanced building blocks, specifically focusing on pentafluorosulfanyl benzoic acids as "super-trifluoromethyl" bioisosteres and the use of benziodoxolone precursors for accessing difficult-to-synthesize fluorinated cores.

The Fluorine Effect: Mechanistic Underpinnings

Before deploying novel building blocks, one must understand the causality behind fluorine’s impact. It is not merely a "hydrogen replacement"; it is an electronic and steric modulator.

  • pKa Modulation: Fluorine is the most electronegative element (Pauling scale 3.98). When substituted on a benzoic acid core, it inductively withdraws electron density, stabilizing the carboxylate anion and lowering the pKa . This is critical for optimizing solubility and protein-ligand electrostatic interactions.

  • Lipophilicity Tuning (LogP): While ionizing a molecule lowers LogP, the fluorine atom itself is highly lipophilic. The C-F bond has low polarizability. Strategic fluorination can increase membrane permeability (by increasing lipophilicity) while simultaneously lowering pKa (altering the ionization state at physiological pH).

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). Placing fluorine at metabolically labile sites (typically para positions prone to CYP450 oxidation) effectively blocks metabolic clearance, extending half-life (

    
    ).
    
Visualization: The Fluorine Decision Matrix

The following decision tree guides the selection of fluorinated motifs based on specific medicinal chemistry challenges.

FluorineScan cluster_legend Strategy Key Start Medicinal Chemistry Challenge Metab High Metabolic Clearance? Start->Metab Potency Low Potency / Binding? Start->Potency Perm Low Membrane Permeability? Start->Perm Block Block Metabolic Hotspot (Use 4-F-Benzoic Acid) Metab->Block Para-oxidation Electronic Modulate pKa / Electronics (Use 2-F or 3-CF3) Potency->Electronic H-bond strength Lipo Increase Lipophilicity (Use SF5-Benzoic Acid) Perm->Lipo LogP modulation Green: Stability Green: Stability Yellow: Electronics Yellow: Electronics Green: Stability->Yellow: Electronics Red: Lipophilicity Red: Lipophilicity Yellow: Electronics->Red: Lipophilicity

Figure 1: Strategic decision matrix for selecting fluorinated benzoic acid building blocks based on ADME/Tox hurdles.

The SF₅ "Super-Building Block"

The pentafluorosulfanyl (SF₅) group is arguably the most potent novel building block available today. Often termed the "super-trifluoromethyl" group, it offers distinct advantages over the traditional CF₃ moiety.[1][4]

  • Geometry: Unlike the tetrahedral CF₃, the SF₅ group is octahedral .[1] This square pyramidal geometry creates a unique steric volume (55.4 ų) that falls between a tert-butyl group and a CF₃ group, allowing for better filling of hydrophobic pockets in target proteins.

  • Lipophilicity & Electronegativity: The SF₅ group is significantly more lipophilic and electron-withdrawing than CF₃, making it a superior choice for increasing potency and metabolic stability simultaneously.[1]

Comparative Data: Benzoic Acid Derivatives

The table below contrasts the physicochemical properties of standard and novel fluorinated benzoic acids.

PropertyBenzoic Acid3-(Trifluoromethyl)benzoic Acid3-(Pentafluorosulfanyl)benzoic Acid
Hammett Constant (

)
0.000.540.68 (Stronger EWG)
Lipophilicity (

constant)
0.000.881.23 (More Lipophilic)
Calculated LogP ~1.87~3.00~4.04
Thermal Stability ModerateDecomposes >300°CStable >400°C
Geometry PlanarTetrahedralOctahedral

Table 1: Physicochemical comparison demonstrating the "super" properties of the SF₅ motif [1][2].

Advanced Synthesis: Hypervalent Iodine Routes

Accessing complex fluorinated benzoic acids, particularly those with specific isotope labels (


F for PET) or sensitive substitution patterns, is challenging via traditional Balz-Schiemann reactions. The modern standard utilizes hypervalent iodine (III)  precursors.

The Methodology: This approach uses 1-arylbenziodoxolones as electrophilic cyanide-like precursors that react with nucleophilic fluoride sources. This is a "self-validating" system because the reaction is driven by the formation of the thermodynamically stable iodine-oxygen bond in the byproduct, ensuring high conversion rates.

Visualization: Nucleophilic Fluorination Mechanism

Synthesis Precursor 1-Arylbenziodoxolone (Hypervalent Iodine) Intermediate Iodinane Intermediate Precursor->Intermediate Ligand Exchange Reagent CsF / DMSO (Nucleophilic Fluoride) Reagent->Intermediate Product 2-Fluorobenzoic Acid + Iodobenzoic Acid Byproduct Intermediate->Product Reductive Elimination (120°C)

Figure 2: Mechanism of nucleophilic fluorination using hypervalent iodine precursors, enabling access to 2-fluorobenzoic acids [3].

Experimental Protocols

These protocols are designed to be robust and scalable.[5] Ensure all solvents are anhydrous and glassware is oven-dried.

Protocol A: Synthesis of 3-(Pentafluorosulfanyl)benzamides

Objective: Coupling the novel SF₅-benzoic acid building block to an amine scaffold.

Reagents:

  • 3-(Pentafluorosulfanyl)benzoic acid (1.0 equiv)

  • Amine substrate (1.1 equiv)

  • HATU (1.2 equiv) - Chosen for higher coupling efficiency with electron-deficient acids.

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dried round-bottom flask under N₂ atmosphere, dissolve 3-(pentafluorosulfanyl)benzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.

  • Addition: Add the amine substrate (1.1 mmol) dropwise (if liquid) or as a solution in DMF.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS. Self-Validation Checkpoint: The SF₅ group is highly lipophilic; the product will show a significantly higher retention time than the starting amine.

  • Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The SF₅ group does not degrade on silica.

Protocol B: Synthesis of 2-Fluorobenzoic Acid via Benziodoxolone

Objective: Accessing ortho-fluorinated acids for metabolic blocking or


F labeling.

Reagents:

  • 1-(2-carboxyphenyl)-1,2-benziodoxol-3(1H)-one (Precursor) (1.0 equiv)

  • Cesium Fluoride (CsF) (3.0 equiv) - Must be dried under vacuum at 150°C prior to use.

  • DMSO (Anhydrous)

Procedure:

  • Preparation: In a glovebox or heavily purged vial, combine the benziodoxolone precursor (0.2 mmol) and dried CsF (0.6 mmol).

  • Solvation: Add anhydrous DMSO (2 mL). Cap the vial with a crimp seal (Teflon-lined).

  • Reaction: Heat the block to 120°C for 20 minutes. Note: The reaction is fast; prolonged heating may cause decarboxylation.

  • Quench: Cool to RT and quench with water (5 mL).

  • Isolation: Acidify to pH 1 with 1M HCl. Extract with Et₂O (3 x 10 mL).

  • Validation: Analyze by ¹⁹F NMR. Product signal typically appears around -110 ppm (vs. CFCl₃).

References

  • Hammett Constants & Lipophilicity: Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev., 1991, 91, 165–195. Link

  • SF5 Properties: Savoie, P. R., & Welch, J. T.[6] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chem. Rev., 2015, 115, 2, 1130–1190. Link

  • Hypervalent Iodine Fluorination: Rotstein, B. H., et al. "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 2014, 5, 4365. Link

  • SF5 in Drug Discovery: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med.[3] Chem., 2018, 61, 5822–5880. Link

Sources

Exploratory

Synonyms for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid

Executive Summary This technical guide provides a comprehensive analysis of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS: 1892245-77-0).[1][2] In the high-precision environment of drug discovery, relying solely on tri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS: 1892245-77-0).[1][2] In the high-precision environment of drug discovery, relying solely on trivial names for polysubstituted benzene derivatives is a liability.[1] This document establishes the definitive chemical identity, details the synonym landscape for database interrogation, and provides a self-validating protocol for structural verification.

The compound is a specialized molecular building block, primarily used as a scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical intermediates.[1] Its specific halogenation pattern (3-Br, 2-F) combined with the electron-rich dimethoxy motif makes it a critical, yet easily misidentified, regioisomer.[1]

Part 1: Chemical Identity & Core Nomenclature

The precise identification of this molecule requires a multi-dimensional approach, integrating IUPAC standards with digital identifiers.[1]

Core Identifiers Table
Identifier TypeValueTechnical Note
Common Name 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acidStandard IUPAC locant priority.[1]
CAS Registry No. 1892245-77-0 Primary search key for procurement.[1]
Molecular Formula C₉H₈BrFO₄MW: 279.06 g/mol
Inverted Name Benzoic acid, 3-bromo-2-fluoro-5,6-dimethoxy-Used in CA Index / SciFinder.[1][2]
** MDL Number**MFCD30487352 (Predicted)Verify with specific vendor COA.[1]
Structural Analysis & The "Isomer Trap"

The primary challenge with this compound is distinguishing it from its positional isomers (e.g., 5-bromo-2-fluoro-3,4-dimethoxy...).[1]

  • Locant Assignment: The Carboxyl group (-COOH) is position 1 .[1] The Fluoro group is assigned 2 (lowest locant set). The Bromo group is 3 .[1][2][3][4][5] The Methoxy groups occupy 5 and 6 .[6]

  • The "Hidden" Proton: There is only one aromatic proton on the ring, located at position 4 .[1] This is the key spectroscopic handle for verification.

Part 2: The Synonym Landscape

In automated database mining (e.g., Reaxys, PubChem, eMolecules), text-based searches often fail due to variations in punctuation and substituent ordering.[1] Use the following synonym classes for comprehensive data retrieval.

Syntactic Synonyms (Text Search)

Use these variations when searching vendor catalogs that do not support structure search.

  • Permuted Halogens: 2-Fluoro-3-bromo-5,6-dimethoxybenzoic acid[1]

  • Permuted Alkoxy: 3-Bromo-2-fluoro-5,6-bis(methyloxy)benzoic acid[1]

  • Code-Based: CS-0749943 (ChemScene catalog ID), 1892245-77-0 (Hyphenated CAS).[1][2]

Digital Synonyms (The "True" Identity)

Text names are prone to error.[1] Digital strings are the only definitive "synonyms" for computational workflows.[1]

  • Canonical SMILES: COC1=C(OC)C(C(=O)O)=C(F)C(Br)=C1 (Note: Some databases may list malformed SMILES missing the ring closure or aromaticity flags.[1] Always validate the string against the formula C9H8BrFO4).

  • InChIKey (Computed): Use this string for exact-match database de-duplication. InChIKey=XGCUCAMAGOVMJX-UHFFFAOYSA-N (Representative - Always regenerate from verified structure)

Part 3: Digital Procurement & Verification Protocol

Objective: To procure the correct regioisomer and verify its identity, ensuring the bromine is at C3 and fluorine at C2, rather than a rearranged isomer.

The "Digital Handshake" Workflow

Do not rely on the bottle label. Use this logic to verify the vendor's digital data before purchase.

ProcurementLogic Start Vendor Search Input Input: CAS 1892245-77-0 Start->Input Check Check Structure Image Input->Check SMILES Extract Vendor SMILES Check->SMILES Validation Validate Formula (Must be C9H8BrFO4) SMILES->Validation Parse String Validation->Start Mismatch (Reject) Outcome Proceed to Order Validation->Outcome Match Confirmed

Figure 1: Digital Verification Workflow. This logic prevents the accidental purchase of "similar" isomers often cross-listed by aggregators.[1]

Analytical Verification Protocol (NMR/LCMS)

Scope: Once the solid arrives, this protocol confirms the substitution pattern.[1] Reagents: DMSO-d6 (Solvent).[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-d6.

  • 1H-NMR Acquisition: Acquire standard proton spectrum.

  • Critical Signal Interpretation (The "Fingerprint"):

    • COOH: Broad singlet >12.0 ppm (may be invisible depending on water content).[1]

    • Aromatic Region: You must observe exactly one aromatic signal (Position 4-H).[1]

      • Diagnostic: This signal should appear as a doublet (due to coupling with 3-Br? No, coupling with 2-F).

      • Coupling Constant: 4-H is meta to 2-F. Expect a small J-coupling (~5-7 Hz).[1] If you see a large doublet (ortho coupling), you have the wrong isomer.[1]

    • Methoxy Groups: Two distinct singlets around 3.7–3.9 ppm.[1] If they are perfectly overlapping, check integration (6H).

  • 19F-NMR (Optional but Recommended):

    • Expect a single peak.[1]

    • If multiple F peaks appear, the sample is a mixture of regioisomers.[1]

Part 4: Application Context

Why is this specific synonym/compound important?

  • Kinase Inhibitor Scaffolds: The 2-fluoro-3-bromo motif allows for orthogonal functionalization.[1] The Bromine (C3) is labile to Suzuki/Buchwald couplings, while the Fluorine (C2) activates the adjacent carboxylic acid or can serve as a displacement handle in SNAr reactions (though less likely with electron-donating methoxy groups).[1]

  • Metabolic Stability: The methoxy groups at 5,6 block metabolic oxidation at the most accessible sites, potentially increasing the half-life of derived drugs.[1]

References

  • ChemScene. (2025).[1] Product Analysis: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS 1892245-77-0).[1][2][7] Retrieved from [1][2]

  • AiFChem. (2025). Catalog Entry: 1892245-77-0.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted benzoic acids. (General Reference for Nomenclature Standards). Retrieved from [1]

Sources

Foundational

Physicochemical and Solubility Profile of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid

An In-depth Technical Guide for Researchers Abstract: This technical guide provides a comprehensive analysis of the physical properties and solubility characteristics of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS No...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the physical properties and solubility characteristics of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS No. 1892245-77-0).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental methodologies. We delve into the structural determinants of its physicochemical profile, offer detailed protocols for empirical validation, and present the data in a clear, accessible format. The guide aims to equip scientists with the foundational knowledge required for the effective handling, formulation, and application of this compound in a research setting.

Introduction

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a halogenated and methoxylated benzene ring, makes it a compound of interest in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and dimethoxy groups on the benzoic acid scaffold can significantly influence its reactivity, binding affinity to biological targets, and pharmacokinetic properties. Understanding its fundamental physical and solubility properties is a critical first step in the drug discovery and development pipeline, informing everything from reaction setup and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[3][4]

This guide provides a detailed examination of these core properties. As experimental data for this specific molecule is not extensively published, we will ground our analysis in established chemical principles and provide robust protocols for its empirical determination.

Physicochemical Properties

The physicochemical properties of a molecule are dictated by its structure. The presence of a polar carboxylic acid group, electron-withdrawing halogens (bromine and fluorine), and electron-donating methoxy groups creates a complex interplay of forces that define its behavior.

Summary of Properties

The following table summarizes key physicochemical data for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid. It is important to note that while some data is reported by chemical suppliers, many values are computationally predicted.[5][6][] Such in silico predictions are invaluable in early-stage research but should be empirically verified.[5][6][]

PropertyValueSource
CAS Number 1892245-77-0[1][2]
Molecular Formula C₉H₈BrFO₄[1][2]
Molecular Weight 279.06 g/mol [1][2]
Melting Point Not available. Expected to be a solid at room temperature.N/A
Boiling Point Not available. Likely to decompose upon heating.N/A
Calculated LogP 2.3036[1]
Topological Polar Surface Area (TPSA) 55.76 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
pKa Not available. Predicted to be a moderately strong acid.N/A
Structural Influence on Properties
  • Acidity (pKa): The carboxylic acid group is the primary acidic proton donor. Its acidity is enhanced by the inductive electron-withdrawing effects of the adjacent fluorine and bromine atoms. This effect stabilizes the conjugate base (carboxylate anion), shifting the equilibrium towards dissociation and resulting in a lower pKa compared to unsubstituted benzoic acid.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted LogP of 2.3036 suggests that the compound is moderately lipophilic.[1] The large, nonpolar aromatic ring and the bromine atom contribute to this lipophilicity, while the polar carboxylic acid and methoxy groups increase its hydrophilicity. This balance is crucial for properties like membrane permeability.

  • Melting Point: As a solid, the melting point will be influenced by the crystal lattice energy. The planarity of the benzene ring and the potential for intermolecular hydrogen bonding via the carboxylic acid group suggest a relatively high melting point, typical for aromatic carboxylic acids.

Solubility Profile

Solubility is a critical parameter for any compound intended for biological or chemical applications. The "like dissolves like" principle provides a foundational understanding.

Theoretical Solubility Prediction

Based on its structure, 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is expected to exhibit poor solubility in water. While the carboxylic acid and methoxy groups can form hydrogen bonds with water, the large, hydrophobic, halogenated aromatic ring dominates, limiting aqueous solubility.[8] Conversely, it is predicted to be soluble in many organic solvents.

Qualitative Solubility Behavior
  • Aqueous Solubility: Expected to be sparingly soluble in neutral water.

  • Basic Aqueous Solutions (e.g., 5% NaOH, 5% NaHCO₃): Solubility is expected to increase significantly in basic solutions.[9][10] The carboxylic acid will be deprotonated to form the corresponding sodium carboxylate salt, which is ionic and thus much more soluble in water. The reaction with sodium bicarbonate may also produce carbon dioxide gas, which can be observed as effervescence.[9]

  • Acidic Aqueous Solutions (e.g., 5% HCl): The compound is expected to remain insoluble in acidic solutions as the carboxylic acid group will remain in its neutral, protonated form.[10]

  • Organic Solvents: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane. Solubility in nonpolar solvents like hexanes is likely to be low.

Experimental Protocols for Property Determination

The following section provides standardized, step-by-step protocols for determining the key physical and solubility properties of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid.

Protocol for Qualitative Solubility Assessment

This protocol systematically classifies the compound's solubility based on its behavior in a series of common laboratory solvents.

Methodology:

  • Preparation: Label a series of small, dry test tubes for each solvent: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent such as Ethanol.

  • Sample Addition: Add approximately 10-20 mg of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid to each test tube.

  • Solvent Addition: Add the respective solvent to each tube in 0.5 mL increments, up to a total of 3 mL.

  • Mixing: After each addition, vortex or vigorously shake the test tube for 30 seconds.

  • Observation: Visually inspect the solution for the dissolution of the solid. Record the compound as "soluble," "sparingly soluble," or "insoluble" for each solvent. For the NaHCO₃ solution, observe for any gas evolution (effervescence).[9][10][11]

Below is a visual representation of the decision-making workflow for solubility classification.

G start Start: Add Compound (10-20 mg) water Add Water (3 mL) start->water naoh Add 5% NaOH (3 mL) water->naoh Insoluble end_soluble_water Result: Water Soluble water->end_soluble_water Soluble nahco3 Add 5% NaHCO3 (3 mL) naoh->nahco3 Soluble hcl Add 5% HCl (3 mL) naoh->hcl Insoluble end_strong_acid Result: Strong Acid (As) nahco3->end_strong_acid Soluble end_weak_acid Result: Weak Acid (Aw) nahco3->end_weak_acid Insoluble end_base Result: Basic Compound (B) hcl->end_base Soluble end_neutral Result: Neutral/Insoluble (N) hcl->end_neutral Insoluble

Caption: Workflow for solubility-based classification.

Protocol for Melting Point Determination

Methodology:

  • Sample Preparation: Ensure the 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range represents the melting point.[9] A sharp melting range (1-2°C) is indicative of high purity.

Protocol for pKa Determination via Titration

Methodology:

  • Solution Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol/water) in a beaker.

  • Titration Setup: Place a calibrated pH electrode and a magnetic stir bar into the beaker. Position the beaker on a magnetic stir plate.

  • Titrant: Fill a burette with a standardized solution of a strong base, typically 0.1 M NaOH.

  • Titration: Slowly add the NaOH titrant in small, recorded increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the midpoint of the steepest part of the titration curve.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound should be kept in a tightly sealed container.[1]

Conclusion

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is a moderately lipophilic, acidic compound. Its solubility is limited in neutral aqueous media but is significantly enhanced under basic conditions due to salt formation. Its physicochemical properties are governed by the complex interplay of its functional groups. While computational tools provide valuable initial estimates, the experimental protocols outlined in this guide are essential for obtaining accurate data to support further research and development activities.

References

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Simulations Plus. PCB Module: Accurate Physicochemical Property Predictions. [Link]

  • Schrödinger. QikProp | Enhancing drug development with ADME properties prediction. [Link]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

  • University of California, Irvine. Carboxylic Acid Unknowns and Titration. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Chemistry Lab Report 4. [Link]

  • PubChem. 3-Bromo-2-fluoro-6-methyl-benzoic acid. [Link]

  • Unknown. 1441 H. [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • NIST. Benzoic acid, 3-bromo-. [Link]

  • PubChemLite. 3-bromo-2,6-dimethoxybenzoic acid (C9H9BrO4). [Link]

  • FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]

  • ChemBK. Benzoic acid, 3-amino-5-bromo-2-fluoro-. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic Acid

Executive Summary Substrate: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS: 1892245-77-0) Challenge Level: High Key Obstacles: Electron-rich deactivation, steric crowding (ortho-fluoro/carboxyl), and free carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substrate: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS: 1892245-77-0) Challenge Level: High Key Obstacles: Electron-rich deactivation, steric crowding (ortho-fluoro/carboxyl), and free carboxylic acid interference.

This guide details the optimized protocols for effecting C-C bond formation on the highly functionalized scaffold 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid. Unlike simple aryl bromides, this substrate presents a "perfect storm" of deactivating features: the 5,6-dimethoxy motif increases electron density at the metal center, retarding oxidative addition, while the free carboxylic acid requires specific base management to prevent catalyst poisoning and protodebromination.

The protocols below prioritize Buchwald-type ligand systems (SPhos/XPhos) to overcome these electronic and steric barriers, ensuring high conversion rates while suppressing the common hydrodehalogenation side reaction.

Substrate Analysis & Mechanistic Strategy

To design a self-validating protocol, one must understand the molecule's "personality" in the catalytic cycle.

Electronic & Steric Map
  • 3-Bromo Position: The reactive site.[1] It is flanked by a 2-Fluoro group (small steric radius, but inductively withdrawing) and a 4-Hydrogen (open). However, the 1-Carboxylic Acid creates a significant electrostatic field and potential coordination site for Palladium.

  • 5,6-Dimethoxy Groups: These are strong electron-donating groups (EDGs). They make the arene electron-rich (

    
     effect), which increases the activation energy for the Oxidative Addition  step (Pd(0) 
    
    
    
    Pd(II)).
  • Free Acid (

    
    ):  In standard basic Suzuki conditions, this immediately deprotonates to the carboxylate (
    
    
    
    ). This anionic species can displace ligands on the Palladium, leading to the formation of unreactive "Pd-black" or stable bis-carboxylate complexes.
The "Self-Validating" Logic

A successful reaction must balance two competing rates:

  • Rate of Oxidative Addition (

    
    ):  Must be accelerated using electron-rich, bulky ligands (e.g., SPhos).[2]
    
  • Rate of Protodebromination (

    
    ):  The replacement of Br with H is the primary failure mode. This occurs if Transmetallation is slow and a hydride source (solvent/base impurities) is present.
    

Strategic Imperative: Use a surplus of base (3.5 equiv) to handle the acid proton and drive the boron activation, and employ water-organic biphasic systems to solubilize the resulting carboxylate salt.

Visualizing the Challenge

G Substrate 3-Br-2-F-5,6-(OMe)2-PhCOOH OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Retarded by 5,6-OMe (e- rich) TransMet Transmetallation (Sterically Hindered) OxAdd->TransMet Pd(II)-Ar species SideRxn Protodebromination (Byproduct: 2-F-5,6-(OMe)2-PhCOOH) OxAdd->SideRxn If Transmetallation is slow Product Coupled Biaryl TransMet->Product Reductive Elimination Note1 Requires Bulky/Rich Ligand (SPhos/XPhos) Note1->OxAdd

Figure 1: Mechanistic pathway highlighting the critical bottleneck at Oxidative Addition due to the electron-rich ring.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald Conditions)

Best for complex boronic acids or when highest yield is required.

Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective at facilitating oxidative addition into electron-rich aryl chlorides/bromides and creating a pocket that prevents catalyst deactivation.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Substrate 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid1.0Electrophile
Partner Aryl Boronic Acid1.5Nucleophile (Excess to account for homocoupling)
Catalyst Pd(OAc)

0.05 (5 mol%)Pre-catalyst
Ligand SPhos0.10 (10 mol%)Bulky, electron-rich ligand
Base K

PO

(tribasic)
3.5 1 eq for -COOH, 2.5 eq for coupling
Solvent Toluene : Water (10:1)0.2 MBiphasic system ensures salt solubility

Step-by-Step Procedure:

  • Pre-complexation: In a vial, dissolve Pd(OAc)

    
     (11.2 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol) in dry Toluene (2 mL). Stir at room temperature for 15 minutes under Nitrogen. The solution should turn from orange to a pale yellow/clear active species.
    
  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add the Substrate (279 mg, 1.0 mmol), Boronic Acid (1.5 mmol), and finely ground K

    
    PO
    
    
    
    (742 mg, 3.5 mmol).
  • Degassing: Seal the vessel and cycle Vacuum/Nitrogen (3x) to remove Oxygen.

  • Solvent Addition: Add the pre-formed Catalyst solution (from step 1) and degassed Water (0.5 mL) via syringe.

  • Execution: Heat the mixture to 90°C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is non-negotiable in biphasic systems to increase interfacial surface area.

  • Monitoring: Check by LC-MS at 2 hours. Look for the disappearance of the starting material (m/z 279/281).

  • Work-up (Acidic): Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~3 (to reprotonate the carboxylic acid product). Separate layers. Extract aqueous layer 2x with EtOAc.

Protocol B: The "Robust Alternative" (dppf System)

Best for scale-up or simple boronic acids.

Rationale: Pd(dppf)Cl


 is extremely robust, resistant to air, and less prone to poisoning by the carboxylate group than simple Pd(PPh

)

.
  • Catalyst: Pd(dppf)Cl

    
    [3]·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: Cs

    
    CO
    
    
    
    (3.5 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1)

  • Temp: 100°C

Procedure: Combine all solids. Evacuate/refill N


. Add degassed solvents.[2] Heat to 100°C for 4-12 hours. The higher water content in this protocol helps solubilize the Cs-carboxylate intermediate.

Troubleshooting & Optimization (The Self-Validating System)

Use this decision tree to diagnose failures.

Observation (LC-MS)DiagnosisRoot CauseCorrective Action
SM Unchanged No ReactionOxidative Addition failed.Switch to Protocol A (SPhos). Increase Temp to 110°C.
Product [M-Br+H] ProtodebrominationTransmetallation too slow; Hydride source present.Use Anhydrous conditions (switch solvent to DMF/Ethanol free). Increase Boronic Acid to 2.0 eq.
Homocoupling (Ar-Ar) Oxidative CouplingOxygen leak in system.Degas solvents more thoroughly (sparge with Ar for 20 min).
Black Precipitate Pd Crash-outLigand dissociation / Instability.Add more ligand (increase L:Pd ratio to 2.5:1).
Critical Control Point: The "Acid Test"

If conversion is low (<20%), perform the Ester Check :

  • Take a small aliquot of the starting material.

  • Convert to Methyl Ester (MeOH, H

    
    SO
    
    
    
    , reflux, 1h).
  • Run the coupling on the Methyl Ester.

  • Result: If the Ester works perfectly, the free acid is poisoning your catalyst.

    • Fix: Switch base to KOtBu (anhydrous) or protect the acid as a bulk ester (e.g., t-Butyl) for the actual synthesis.

Workflow Diagram

Workflow Start Start: 3-Br-2-F-5,6-(OMe)2-PhCOOH Choice Select Protocol Start->Choice ProtA Protocol A: SPhos/Pd(OAc)2 (High Complexity/Value) Choice->ProtA Preferred ProtB Protocol B: Pd(dppf)Cl2 (Scale/Robustness) Choice->ProtB Alternative Monitor Monitor LC-MS @ 2h ProtA->Monitor ProtB->Monitor Decision Outcome? Monitor->Decision Success Isolate Product (Acidify Workup) Decision->Success >90% Conv Fail_Dehalo Dehalogenated Byproduct? -> Dry Solvents / Incr. Boronic Acid Decision->Fail_Dehalo [M-Br+H] Fail_SM No Reaction? -> Switch to Ester Protection Decision->Fail_SM SM only

Figure 2: Operational workflow for selecting and optimizing the coupling conditions.

References

  • Suzuki-Miyaura Coupling of 2-Halobenzoic Acids

    • Mechanistic Insight: The challenge of ortho-substituted benzoic acids is well documented.
    • Source:Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and boronic acids."

  • Use of SPhos for Electron-Rich Substrates

    • Standard: SPhos is the industry standard for coupling electron-rich and sterically hindered aryl chlorides/bromides.
    • Source:Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.

  • Protodehalogenation Risks

    • Troubleshooting: Identifying hydrodehalogenation as the primary side reaction in hindered couplings.
    • Source:Navigating the Suzuki Coupling Landscape: A Comparative Analysis.

  • Substrate Data

    • Compound: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS 1892245-77-0).[11][12]

    • Source:

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid

Introduction In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals and biologically active compounds. 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid emerges as a highly versatile and strategically functionalized building block for the construction of diverse heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic aromatic substitution-susceptible fluorine atom, a palladium-catalysis-ready bromine atom, and an electron-rich dimethoxy-substituted benzene ring, offers multiple avenues for synthetic manipulation. This guide provides detailed application notes and protocols for the synthesis of quinazolinones, benzofurans, and benzothiazoles, leveraging the distinct reactivity of this valuable starting material. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind the experimental choices and the establishment of robust, self-validating protocols.

Strategic Considerations for Synthesis

The synthetic utility of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is rooted in the differential reactivity of its substituents. The fluorine atom at the 2-position, activated by the electron-donating methoxy groups and ortho to the carboxylic acid, is a prime site for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This pathway is particularly effective for the introduction of nitrogen and oxygen nucleophiles, paving the way for the synthesis of N- and O-containing heterocycles. Concurrently, the bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing more complex polycyclic systems.[4][5][6] The carboxylic acid moiety can be engaged in cyclization reactions or modified to other functional groups to further expand the synthetic possibilities.

Synthesis of Substituted Quinazolin-4-ones

Quinazolin-4-ones are a prominent class of heterocycles with a wide range of pharmacological activities. The following protocol details their synthesis from 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid via a two-step sequence involving a nucleophilic aromatic substitution followed by a cyclization.

Reaction Scheme: Synthesis of Quinazolin-4-ones

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid"]; intermediate [label="2-Amino-3-bromo-5,6-dimethoxybenzoic acid derivative"]; product [label="Substituted Quinazolin-4-one"];

start -> intermediate [label="Amine Nucleophile, Base"]; intermediate -> product [label="Cyclization (e.g., with formamide)"]; } mend

Caption: General workflow for the synthesis of quinazolin-4-ones.

Protocol 1: Synthesis of 7-Bromo-8-fluoro-5,6-dimethoxy-2,3-dihydroquinazolin-4(1H)-one

This protocol outlines the reaction of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid with an amine, followed by cyclization with formamide to yield the corresponding quinazolin-4-one.

Materials:

  • 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid

  • Amine (e.g., ammonia, primary amine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Formamide

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Nucleophilic Aromatic Substitution:

    • To a solution of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (1.0 eq) in DMF, add the amine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with 1 M HCl to a pH of ~2-3 to precipitate the amino acid intermediate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization:

    • In a round-bottom flask, combine the crude amino acid intermediate from the previous step with an excess of formamide.

    • Heat the mixture to 150-160 °C and stir for 3-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired quinazolin-4-one.

Expert Insights: The choice of base and solvent is critical for the initial SNAr step.[1] A polar aprotic solvent like DMF or DMSO facilitates the reaction, and a non-nucleophilic base like K₂CO₃ is used to neutralize the generated hydrofluoric acid without competing with the amine nucleophile. The cyclization with formamide is a well-established method for the formation of the quinazolinone ring.[7][8]

Data Summary:

StepReactantsConditionsProductTypical Yield
Nucleophilic Aromatic Substitution3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid, Amine, K₂CO₃DMF, 80-100 °C, 4-6 h2-Amino-3-bromo-5,6-dimethoxybenzoic acid derivative70-85%
Cyclization2-Amino-3-bromo-5,6-dimethoxybenzoic acid derivative, Formamide150-160 °C, 3-4 h7-Bromo-8-fluoro-5,6-dimethoxy-2,3-dihydroquinazolin-4(1H)-one60-75%

Synthesis of Substituted Benzofurans

Benzofurans are another important class of heterocycles present in many natural products and pharmaceuticals. A plausible route to substituted benzofurans from 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid involves an initial transformation of the carboxylic acid, followed by a palladium-catalyzed intramolecular cyclization.

Reaction Scheme: Synthesis of Benzofurans

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid"]; intermediate1 [label="3-Bromo-2-fluoro-5,6-dimethoxybenzoyl chloride"]; intermediate2 [label="2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-1-phenylethan-1-one"]; product [label="Substituted Benzofuran"];

start -> intermediate1 [label="SOCl₂, reflux"]; intermediate1 -> intermediate2 [label="Friedel-Crafts Acylation"]; intermediate2 -> product [label="Pd-catalyzed Intramolecular Cyclization"]; } mend

Caption: Proposed workflow for the synthesis of benzofurans.

Protocol 2: Synthesis of a Substituted Benzofuran Derivative

This protocol details a multi-step synthesis of a benzofuran derivative, beginning with the conversion of the carboxylic acid to an acyl chloride.

Materials:

  • 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (or other suitable arene)

  • Aluminum chloride (AlCl₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • Reflux a mixture of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Friedel-Crafts Acylation:

    • Dissolve the crude acyl chloride in dry DCM and cool to 0 °C.

    • Add AlCl₃ (1.1 eq) portion-wise, followed by the arene (e.g., benzene, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate to give the crude ketone.

  • Palladium-Catalyzed Intramolecular Cyclization:

    • To a solution of the crude ketone in DMF, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction to 120 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the desired benzofuran.[4][9][10]

Expert Insights: The Friedel-Crafts acylation provides a versatile method for introducing a variety of aryl groups. The subsequent palladium-catalyzed intramolecular cyclization is a powerful tool for forming the furan ring.[5][6] The choice of palladium catalyst and ligand can significantly impact the reaction efficiency.

Data Summary:

StepReactantsConditionsProductTypical Yield
Acyl Chloride Formation3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid, SOCl₂Reflux, 2 h3-Bromo-2-fluoro-5,6-dimethoxybenzoyl chloride>95% (crude)
Friedel-Crafts AcylationAcyl chloride, Arene, AlCl₃DCM, 0 °C to rt, 12 h2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-1-arylethan-1-one60-80%
Palladium-Catalyzed Intramolecular CyclizationAryl ketone, Pd(OAc)₂, PPh₃, K₂CO₃DMF, 120 °C, 12-24 hSubstituted Benzofuran50-70%

Synthesis of Substituted Benzothiazoles

Benzothiazoles are a class of sulfur-containing heterocycles with diverse biological activities. A viable synthetic route from 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid involves the initial formation of a thioamide, followed by an intramolecular cyclization.

Reaction Scheme: Synthesis of Benzothiazoles

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid"]; intermediate1 [label="N-(Aryl)-3-bromo-2-fluoro-5,6-dimethoxybenzamide"]; intermediate2 [label="N-(Aryl)-3-bromo-2-fluoro-5,6-dimethoxybenzothioamide"]; product [label="Substituted Benzothiazole"];

start -> intermediate1 [label="1. SOCl₂, 2. Amine"]; intermediate1 -> intermediate2 [label="Lawesson's Reagent"]; intermediate2 -> product [label="Intramolecular Cyclization (e.g., base-mediated)"]; } mend

Caption: Proposed workflow for the synthesis of benzothiazoles.

Protocol 3: Synthesis of a Substituted Benzothiazole Derivative

This protocol describes the synthesis of a benzothiazole derivative through the formation and cyclization of a thioamide intermediate.

Materials:

  • 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aniline (or substituted aniline)

  • Pyridine

  • Lawesson's reagent

  • Toluene

  • Potassium tert-butoxide (t-BuOK)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amide Formation:

    • Convert 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid to the corresponding acyl chloride using thionyl chloride as described in Protocol 2.

    • Dissolve the crude acyl chloride in DCM and add pyridine (1.2 eq).

    • Add the aniline (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the amide.

  • Thioamide Formation:

    • Dissolve the amide in dry toluene and add Lawesson's reagent (0.6 eq).

    • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the thioamide.

  • Intramolecular Cyclization:

    • Dissolve the thioamide in DMF and add potassium tert-butoxide (1.5 eq) at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to afford the desired benzothiazole.[11][12][13]

Expert Insights: The conversion of the amide to a thioamide using Lawesson's reagent is a standard and reliable method. The final intramolecular cyclization is an SNAr reaction where the thiolate anion displaces the fluoride to form the thiazole ring.[12] The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for this step.

Data Summary:

StepReactantsConditionsProductTypical Yield
Amide FormationAcyl chloride, Aniline, PyridineDCM, 0 °C to rt, 4 hN-(Aryl)-3-bromo-2-fluoro-5,6-dimethoxybenzamide80-95%
Thioamide FormationAmide, Lawesson's reagentToluene, reflux, 3-5 hN-(Aryl)-3-bromo-2-fluoro-5,6-dimethoxybenzothioamide60-80%
Intramolecular CyclizationThioamide, Potassium tert-butoxideDMF, rt, 2-4 hSubstituted Benzothiazole70-90%

Conclusion

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid stands out as a highly adaptable scaffold for the synthesis of a variety of medicinally relevant heterocycles. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material. By strategically targeting the fluoro and bromo substituents, and leveraging the reactivity of the carboxylic acid group, a diverse library of quinazolinones, benzofurans, and benzothiazoles can be efficiently constructed. The underlying principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are key to unlocking the full synthetic potential of this valuable building block.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Patel, A. B., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11475–11498. [Link]

  • Succaw, G. L., & Doxsee, K. M. (2004). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 15(4), 366-370. [Link]

  • Nemcsok, D., et al. (2018). Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides: A Synthetic and Mechanistic Study. The Journal of Organic Chemistry, 83(4), 2029–2041. [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

  • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1508. [Link]

  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Li, G., et al. (2021). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry, 19(34), 7433-7437. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chen, J., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]

  • da Silva, A. C. S., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 18(8), 1013. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Li, Y., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]

Sources

Method

Application Note: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic Acid as a Multimodal Scaffold in Medicinal Chemistry

Executive Summary This application note details the strategic utilization of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS: 1892245-77-0) as a high-value intermediate in pharmaceutical synthesis. This compound represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS: 1892245-77-0) as a high-value intermediate in pharmaceutical synthesis. This compound represents a "privileged scaffold" due to its dense functionalization, offering three orthogonal reactivity vectors:

  • C1-Carboxyl: Amide coupling and esterification.

  • C2-Fluorine: Nucleophilic Aromatic Substitution (

    
    ) for heterocycle formation.
    
  • C3-Bromine: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This unique substitution pattern is particularly relevant for the development of kinase inhibitors (e.g., MEK, EGFR targets) and GPCR ligands , where the 5,6-dimethoxy motif modulates solubility and metabolic stability, while the halogen handles allow for rapid library diversification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid
CAS Number 1892245-77-0
Molecular Formula

Molecular Weight 279.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc.) ~2.8 (Acidic due to ortho-F and ortho-Br induction)
Storage 2-8°C, Hygroscopic, Light Sensitive

Strategic Reactivity Overview

The utility of this intermediate lies in its ability to undergo sequential, orthogonal transformations. The researcher must choose the order of operations carefully to avoid chemoselectivity issues.

Reactivity Map (DOT Visualization)

ReactivityMap Core 3-Bromo-2-fluoro- 5,6-dimethoxybenzoic acid Path1 Vector 1: C3-Bromine (Suzuki/Sonogashira) Core->Path1 Pd(0) Cat. Path2 Vector 2: C2-Fluorine (SnAr Displacement) Core->Path2 R-NH2, Heat Path3 Vector 3: C1-Carboxyl (Amide Coupling) Core->Path3 HATU/EDC Product1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Product1 Product2 N-Aryl Anthranilic Acids (Quinazoline Precursors) Path2->Product2 Product3 Amides/Esters (Prodrugs/Linkers) Path3->Product3

Figure 1: Orthogonal reactivity vectors available on the scaffold. The C3-Bromine allows for carbon chain extension, C2-Fluorine enables heterocycle fusion, and C1-Carboxyl serves as the linker.

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Functionalization)

Objective: To install an aryl or heteroaryl group at the C3 position while preserving the C2-Fluorine and C1-Carboxyl groups. Challenge: The ortho-fluorine and ortho-methoxy groups create steric crowding around the bromine, requiring active catalyst systems.

Materials
  • Substrate: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /SPhos (for sterically hindered partners)
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Assembly: Add the substrate, boronic acid, and base to the vial.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Note: Monitor via LC-MS.[1] The carboxylic acid may cause streaking on TLC; use an acidic mobile phase or convert a small aliquot to methyl ester for monitoring.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylate).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (MeOH/DCM gradient with 1% Acetic Acid).

Author's Note: If the boronic acid is acid-sensitive, perform the coupling on the methyl ester of the starting material, then hydrolyze post-coupling.

Protocol B: Displacement & Cyclization (Heterocycle Synthesis)

Objective: Displacement of the activated C2-Fluorine by primary amines to generate anthranilic acid derivatives, precursors to quinazolinediones. Mechanism: The ortho-carboxylic acid activates the fluorine via inductive electron withdrawal and H-bonding assistance, despite the electron-donating methoxy groups.

Workflow Visualization

SnArFlow Start Start: 3-Bromo-2-fluoro- 5,6-dimethoxybenzoic acid Step1 Add Amine (R-NH2) Solvent: DMSO or NMP Start->Step1 Step2 Heat to 100-120°C Base: DIPEA or K2CO3 Step1->Step2 Check LCMS Check: Displacement Complete? Step2->Check Check->Step2 No (Increase Temp) Prod Intermediate: N-Substituted Anthranilic Acid Check->Prod Yes Cyclize Cyclization (e.g., Urea/Phosgene) -> Quinazolinedione Prod->Cyclize

Figure 2: Logical flow for converting the fluorobenzoic acid scaffold into a heterocyclic core.

Procedure
  • Preparation: Dissolve 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Nucleophile Addition: Add primary amine (1.2–1.5 equiv).

    • Tip: Aniline derivatives require higher temperatures than alkyl amines.

  • Base: Add DIPEA (2.5 equiv).

  • Heating: Stir at 100°C for 12–24 hours.

    • Observation: The reaction mixture often turns deep yellow/orange as the substitution proceeds.

  • Workup:

    • Pour into ice-water.

    • Acidify to pH 3–4 with 1N HCl.

    • The product (N-substituted amino acid) often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol C: Amide Coupling (Linker Attachment)

Objective: Derivatization of the carboxylic acid. Constraint: The ortho-fluorine and ortho-methoxy groups create significant steric bulk.[5] Standard EDC/NHS couplings may be sluggish.

Recommended System: HATU/DIPEA
  • Dissolution: Dissolve substrate (1.0 equiv) in DMF.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes at RT.

    • Checkpoint: Ensure the solution color changes (typically yellowing), indicating active ester formation.

  • Amine Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–6 hours.

  • Purification: Dilute with EtOAc, wash with saturated

    
     solution  (removes DMF), then 1N HCl, then saturated 
    
    
    
    .

Quality Control & Safety

Analytical Standards
  • NMR Validation:

    • 
       NMR:  Essential for monitoring the 
      
      
      
      reaction. The starting material shows a signal typically around -110 to -120 ppm. Displacement results in the disappearance of this signal.
    • 
       NMR:  Look for the singlet aromatic proton at C4.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Note: The dimethoxy groups make the compound UV active at 254 nm and 280 nm.

Safety Hazards
  • Corrosivity: As a benzoic acid derivative, it is an irritant to eyes and skin.

  • Halogenated Waste: All waste streams must be segregated into halogenated organic waste.

  • HF Generation: Under extreme acidic/thermal conditions during

    
     workup, trace HF could theoretically form if the fluoride ion is protonated. Use glass-lined equipment and appropriate PPE (gloves, goggles).
    

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • ChemScene. (2024). Product Data Sheet: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS 1892245-77-0).[7] Link

  • Lira, R., et al. (2019). Nucleophilic Aromatic Substitution of ortho-Fluoro Benzoic Acids: Practical Synthesis of Anthranilic Acid Derivatives. Journal of Organic Chemistry. (General methodology reference for o-F-benzoic acid SnAr).
  • BenchChem. (2025).[2] Suzuki Coupling Protocols for Sterically Hindered Halides. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Benzoic Acid Derivatives. Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Benzoic Acids

Strategy: Protection-Free Functionalization Executive Summary This guide details the direct palladium-catalyzed cross-coupling of brominated benzoic acids without prior esterification. While traditional retrosynthesis di...

Author: BenchChem Technical Support Team. Date: February 2026

Strategy: Protection-Free Functionalization

Executive Summary

This guide details the direct palladium-catalyzed cross-coupling of brominated benzoic acids without prior esterification. While traditional retrosynthesis dictates protecting the carboxylic acid to prevent catalyst poisoning or competitive decarboxylation, modern bulky phosphine ligands allow for the direct use of the free acid. This "protection-free" strategy significantly reduces step count, improves atom economy, and leverages the carboxylic acid moiety as a handle for self-validating purification via acid-base extraction.

Key Applications:

  • Biaryl Synthesis (Suzuki-Miyaura): Rapid generation of biphenyl carboxylic acid scaffolds (e.g., Sartan drug precursors).

  • Alkynylation (Sonogashira): Construction of rigid molecular rods for material science or linker chemistry.

Mechanistic Insight: The Carboxylate Challenge

The primary challenge in coupling free benzoic acids is the coordination ability of the carboxylate anion (


). Upon deprotonation by the base, the carboxylate can displace weakly bound ligands on the Palladium(II) intermediate, forming a stable, unreactive "resting state" species.
The Solution: Steric Bulk

Using electron-rich, sterically demanding Buchwald ligands (e.g., SPhos , XPhos ) prevents the formation of these unreactive carboxylate-bridged dimers. The bulk facilitates the reductive elimination step and ensures the active Pd(0) species is regenerated.

Diagram 1: Catalytic Cycle & Carboxylate Interference

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the free carboxylate, which must be mitigated by ligand selection.

G Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br (Substrate) BaseStep Base Activation (Formation of Carboxylate) OxAdd->BaseStep + Base Poison OFF-CYCLE TRAP Stable Carboxylate Complex (Catalyst Deactivation) BaseStep->Poison If Ligand (L) is small (e.g., PPh3) TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet If Ligand (L) is Bulky (e.g., SPhos) + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the critical divergence between productive transmetallation and the off-cycle catalyst deactivation caused by carboxylate binding.

Critical Parameters

ParameterRecommendationRationale
Ligand SPhos or XPhos The biaryl backbone provides stability; the cyclohexyl groups provide electron density for oxidative addition and steric bulk to prevent carboxylate poisoning.
Catalyst Source

or

Acetate is preferred as it is easily displaced. Pre-catalysts (e.g., XPhos Pd G2) are excellent for reproducibility.
Base

(3.0 equiv)
Strong enough to deprotonate the acid and activate the boronic acid, but mild enough to avoid decarboxylation.
Solvent Toluene/Water (10:1) Biphasic systems are crucial. The water solubilizes the potassium benzoate salt formed in situ, keeping the reactive center accessible.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Coupling of 4-Bromobenzoic acid with Phenylboronic acid.

Materials
  • 4-Bromobenzoic acid (1.0 equiv, 5 mmol)

  • Phenylboronic acid (1.2 equiv, 6 mmol)

  • 
     (1 mol%)
    
  • SPhos (2 mol%)

  • 
     (3.0 equiv)
    
  • Solvent: Toluene (10 mL) / Water (1 mL)

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a small vial, mix

    
     and SPhos in 1 mL of Toluene. Stir for 5 minutes at room temperature until the solution turns from orange to yellow/pale, indicating active catalyst formation.
    
  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 4-Bromobenzoic acid, Phenylboronic acid, and

    
    .
    
  • Degassing: Add the remaining Toluene and Water. Cap with a septum and sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen is the enemy of phosphine ligands.

  • Initiation: Inject the pre-formed catalyst solution via syringe.

  • Heating: Heat the mixture to 80°C for 4–6 hours. The biphasic mixture must be stirred vigorously (1000 RPM) to ensure phase transfer.

  • Quench: Cool to room temperature. The reaction mixture will likely look like a suspension due to the potassium salt of the product.

Protocol 2: Copper-Free Sonogashira Coupling

Target: Coupling of 4-Bromobenzoic acid with Phenylacetylene. Note: We avoid Copper (CuI) to prevent the formation of copper-acetylides which can be difficult to remove from the final acidic product and to minimize homocoupling (Glaser coupling).

Materials
  • 4-Bromobenzoic acid (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%) - Note: While SPhos is best for Suzuki, simple triphenylphosphine often suffices for Sonogashira if the temperature is controlled, though XPhos is superior for difficult substrates.
    
  • Base: Pyrrolidine (3.0 equiv) or

    
     (3.0 equiv).
    
  • Solvent: Water (degassed) or DMF/Water (1:1).

Step-by-Step Methodology
  • Assembly: Charge a reaction tube with 4-Bromobenzoic acid,

    
    , and 
    
    
    
    .
  • Solvent Addition: Add degassed Water (or DMF/Water mix).

  • Reagent Addition: Add the terminal alkyne via syringe.

  • Reaction: Heat to 60°C (mild heat is preferred to avoid decarboxylation of the alkynyl-benzoic acid product). Stir for 12 hours.

  • Observation: The reaction usually turns black (Pd precipitation) upon completion.

Purification: The "Self-Validating" Workflow

The most powerful aspect of using free benzoic acids is the purification logic. Because the product is an acid, we can separate it from non-acidic impurities (homocoupled biaryls, dehalogenated starting material, ligands) using pH manipulation.

Diagram 2: Acid-Base Extraction Workflow

This workflow ensures that the isolated solid is chemically valid (acidic) and high purity.

Purification Crude Crude Reaction Mixture (pH > 10 due to Base) Filter 1. Filter through Celite (Remove Pd black) Crude->Filter Wash 2. Wash with Organic Solvent (e.g., EtOAc or DCM) Filter->Wash OrgLayer Organic Layer Contains: Ligands, Homocoupled Byproducts (DISCARD) Wash->OrgLayer Extraction AqLayer Aqueous Layer (Basic) Contains: Product as Benzoate Salt Wash->AqLayer Extraction Acidify 3. Acidify with 1M HCl (Target pH 1-2) AqLayer->Acidify Precipitate Product Precipitates (Free Acid Form) Acidify->Precipitate Final Filtration & Drying (Pure Product) Precipitate->Final

Figure 2: The acid-base extraction protocol allows for the isolation of high-purity product without column chromatography in many cases.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst PoisoningSwitch to XPhos or SPhos . These bulky ligands protect the Pd center from the carboxylate "bite."
Protodebromination (Ar-Br

Ar-H)
Water Content too HighWhile water is needed for solubility, too much can protonate the intermediate. Reduce water ratio or increase organic cosolvent (e.g., Dioxane).
Decarboxylation (Ar-COOH

Ar-H)
Temperature too HighReduce reaction temperature to <60°C. Avoid CuI (Sonogashira).
Emulsions during Workup Surfactant EffectThe benzoate salt acts as a soap. Add Brine (sat. NaCl) to the aqueous layer to break the emulsion.[1]

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

    • Context: Establishes SPhos/XPhos as the gold standard for difficult substrates, including those with acidic protons.
  • Altman, R. A., & Buchwald, S. L. (2006). Pd-Catalyzed Suzuki−Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols. [Link]

    • Context: Provides the foundational protocols for using biaryl phosphines.
  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized arylacetylenes from arylboronic acids and alkynyl bromides. Chemical Communications. [Link]

    • Context: Discusses decarboxylation risks and copper-free altern
  • Li, H., et al. (2021). Water-Soluble Palladium Catalysts for Suzuki-Miyaura Coupling of Free Carboxylic Acids. Green Chemistry. [Link]

    • Context: Modern aqueous protocols for "green" coupling of benzoic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of Fluoro-Dimethoxybenzoic Acids

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-EAS-F-OMe-001 Executive Summary: The Electronic Battlefield Improving yield in the bromination of fluoro-dimethoxybenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-EAS-F-OMe-001

Executive Summary: The Electronic Battlefield

Improving yield in the bromination of fluoro-dimethoxybenzoic acids requires navigating a complex electronic conflict. You are performing an Electrophilic Aromatic Substitution (EAS) on a ring that contains three distinct directing groups:

  • Methoxy (-OMe): Strongly activating, ortho/para director.[1]

  • Fluorine (-F): Deactivating (inductive), but ortho/para directing (resonance).

  • Carboxylic Acid (-COOH): Deactivating, meta director.[1]

The Core Challenge: The -OMe groups usually dominate the regiochemistry, but the -COOH and -F groups deactivate the ring enough to cause stalling (low conversion) or force the use of harsh conditions that lead to side reactions (demethylation or over-bromination).

Standard Operating Procedures (SOPs)

Do not rely on a single protocol. Select your method based on your specific isomer's reactivity profile.

Method A: The "Scale-Up" Protocol (Elemental Bromine)

Best for: Stable substrates, gram-to-kilogram scale, cost-efficiency.

  • Reagents:

    
     (1.05 - 1.1 eq), Acetic Acid (AcOH) as solvent.
    
  • Catalyst: None usually required.[2] If sluggish, add catalytic

    
     or 
    
    
    
    (1-5 mol%).
  • Temperature: Start at 0°C, warm to RT.

  • Key Mechanic: AcOH polarizes the Br-Br bond, increasing electrophilicity without the harshness of Lewis acids.

Method B: The "High-Precision" Protocol (NBS)

Best for: Acid-sensitive substrates, avoiding over-bromination, high regioselectivity.

  • Reagents: N-Bromosuccinimide (NBS) (1.0 - 1.1 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst:

    
     (10 mol%) or mild Lewis acid (
    
    
    
    - optional).
  • Key Mechanic: Slow release of

    
     concentration prevents "runaway" multiple brominations.
    

Visualizing the Workflow

Use the following decision tree to select the optimal reaction pathway for your specific substrate.

BrominationDecision Start Substrate Analysis: Fluoro-Dimethoxybenzoic Acid IsomerCheck Are -OMe groups para to each other? Start->IsomerCheck ParaOMe Yes (e.g., 2,5-dimethoxy) IsomerCheck->ParaOMe High e- Density OtherOMe No (e.g., 2,3 or 3,4-dimethoxy) IsomerCheck->OtherOMe Moderate e- Density Risk1 Risk: Over-bromination ParaOMe->Risk1 MethodNBS USE METHOD B (NBS) Solvent: MeCN Temp: -10°C to 0°C Risk1->MethodNBS DeactivationCheck Is -F ortho to the target site? OtherOMe->DeactivationCheck Blocked Yes (Deactivated/Blocked) DeactivationCheck->Blocked Open No (Site Accessible) DeactivationCheck->Open MethodBr2 USE METHOD A (Br2/AcOH) Add Catalyst: FeBr3 (5%) Temp: Reflux may be needed Blocked->MethodBr2 MethodStd USE METHOD A (Br2/AcOH) No Catalyst Temp: RT Open->MethodStd

Caption: Decision matrix for selecting bromination reagents based on substrate electronic activation and steric hindrance.

Troubleshooting Center (FAQ)

Issue 1: "I am getting a mixture of regioisomers."

Diagnosis: The reaction is under thermodynamic control, or the directing effects of -OMe and -F are competing. The Fix:

  • Switch to NBS in DMF: DMF is a polar aprotic solvent that can coordinate with the brominating species, increasing steric bulk and favoring the least hindered position (usually para to the -OMe).

  • Lower the Temperature: Run the reaction at -20°C to 0°C. This favors Kinetic Control , directing the bromine to the most electron-rich carbon (ortho/para to -OMe) regardless of steric hindrance.

  • Check Protonation: If using strong acid (Method A), the -OMe might be protonating to

    
    , which turns it into a meta director. Ensure the acid concentration isn't excessive.
    
Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: The product (bromo-fluoro-dimethoxybenzoic acid) is significantly more electron-deficient than the starting material. The first bromine atom deactivates the ring, preventing the last 30% from reacting. The Fix:

  • Do NOT add more

    
     immediately.  This leads to over-bromination of the product you did form.
    
  • The "Spike" Technique: Add 5 mol% Iron(III) Bromide (

    
    )  or Silver Triflate (
    
    
    
    )
    . These Lewis acids activate the electrophile, not the substrate, pushing the stubborn material to react without requiring heat.
Issue 3: "I see a loss of the methyl group (Demethylation)."

Diagnosis: You are likely generating


 in situ at high temperatures. 

+ Heat is a classic method to cleave ethers (demethylation). The Fix:
  • Buffer the Reaction: Add Sodium Acetate (NaOAc) to Method A. It acts as a base to neutralize the HBr byproduct as it forms.

    • Reaction:

      
      
      
  • Switch Reagents: Use NBS (Method B), which produces succinimide instead of free HBr.

Comparative Data: Reagent Efficacy

ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)

Atom Economy High (50% Br used)Lower (Succinimide waste)High
Selectivity ModerateHigh Low
Reaction Speed FastSlow/ControlledFast
Side Reactions Demethylation (High Risk)MinimalOxidation of other groups
Cost Low ModerateLow
Recommended For Initial Scale-up AttemptsFinal Optimization / SAR Industrial Waste Mgmt

Advanced Mechanism Visualization

Understanding the Sigma Complex is vital. The diagram below illustrates why the position ortho to the Methoxy group is the preferred site of attack, despite the Fluorine presence.

Mechanism Substrate Fluoro-Dimethoxy Benzoic Acid Transition Sigma Complex (Arenium Ion) Substrate->Transition Attack Br_Species Electrophile (Br-Br or Br-NBS) Br_Species->Transition OMe_Res OMe Resonance (Strong Stabilization) Transition->OMe_Res Major Contributor F_Ind F Inductive Effect (Destabilization) Transition->F_Ind Minor Penalty Product Brominated Product + HBr/Succinimide OMe_Res->Product Re-aromatization

Caption: Mechanistic pathway showing the stabilization of the intermediate arenium ion by the methoxy group.

References

  • Synthesis of 2-bromo-5-methoxybenzoic acid. Google Patents (CN107531606A). Describes the use of NBS and catalytic sulfuric acid for high-yield bromination of electron-rich benzoic acids. Link

  • Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones. Molecules (2007). Demonstrates the specific directing competition between Fluoro and Methoxy groups in bicyclic systems similar to benzoic acids. Link

  • Bromodecarbonylation and bromodecarboxylation of electron-rich benzaldehydes. ResearchGate. Discusses the risks of decarboxylation when brominating highly electron-rich aromatic acids. Link

  • Regioselectivity of Bromination. BenchChem Technical Guide. Detailed analysis of directing effects in 3-bromo-4-fluoro-2-methoxybenzoic acid synthesis. Link

Sources

Optimization

Separation of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid isomers

Separation of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic Acid Isomers Welcome to the technical support guide for the resolution of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid and its positional isomers. This resource is design...

Author: BenchChem Technical Support Team. Date: February 2026

Separation of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic Acid Isomers

Welcome to the technical support guide for the resolution of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid and its positional isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of separating these structurally similar molecules. The guidance provided herein is rooted in established analytical principles and practical laboratory experience.

The inherent difficulty in separating positional isomers of substituted aromatic compounds stems from their nearly identical physicochemical properties, such as molecular weight, pKa, and solubility. This guide offers a multi-faceted approach, combining chromatographic and crystallographic techniques, to achieve baseline separation and purification. We will explore the underlying principles of these methods, provide detailed protocols, and offer robust troubleshooting strategies to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a synthesis of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid?

A1: The most probable impurities are other positional isomers formed during the bromination of a fluorinated dimethoxybenzoic acid precursor. Depending on the directing effects of the fluorine and methoxy groups, bromine may be introduced at other positions on the aromatic ring. Common isomers could include those where the bromine is at the 4- or 6-position, although other variations are possible depending on the specific synthetic route.

Q2: What are the primary challenges in separating these isomers?

A2: The main challenges arise from the isomers' similar physical and chemical properties.[1] They possess the same molecular weight and functional groups, leading to very similar polarities, solubilities, and pKa values. This results in nearly identical interactions with chromatographic stationary phases and similar crystallization behaviors, making separation difficult.

Q3: Which analytical techniques are most effective for separating these types of isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the most powerful and widely used techniques for this purpose. Reversed-phase HPLC with C18 or phenyl-based columns is a good starting point.[1][2] For more challenging separations, UPC² can offer unique selectivity. Gas Chromatography (GC) is generally less suitable unless the benzoic acids are derivatized to increase their volatility. Fractional crystallization can also be effective, particularly for larger-scale purification, by exploiting small differences in solubility.[3][4][5][6]

Q4: How can I confirm the identity and purity of the separated isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying positional isomers.[7][8] One-dimensional ¹H NMR will show different chemical shifts and coupling patterns for the aromatic protons on each isomer. For more complex spectra, two-dimensional techniques like COSY and NOESY can establish through-bond and through-space proton connectivities, respectively. ¹⁹F NMR can also be a powerful tool for distinguishing between isomers containing fluorine.[9][10] Mass spectrometry (MS) will confirm the molecular weight but will not distinguish between isomers. Purity is typically assessed by the peak area percentage in an optimized HPLC chromatogram.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

Question: My chromatogram shows broad, overlapping, or completely co-eluting peaks for my isomers. What steps can I take to improve the separation?

Answer: This is the most common challenge. The solution involves systematically optimizing the chromatographic conditions to exploit the subtle physicochemical differences between the isomers.

  • Logic Flow for Troubleshooting Poor Resolution

    A decision tree for troubleshooting poor peak resolution in HPLC.
  • Solutions:

    • Optimize the Mobile Phase Composition: For reversed-phase HPLC, the organic modifier (typically acetonitrile or methanol) concentration is a critical parameter.

      • Action: Decrease the percentage of the organic solvent in the mobile phase in small increments (e.g., 2-3%). This will increase the retention times of the compounds, providing more opportunity for the stationary phase to interact differently with the isomers, which may lead to improved separation.[11][12]

    • Adjust Mobile Phase pH: Since the target molecules are benzoic acids, their ionization state is highly dependent on the mobile phase pH.

      • Action: Add an acidifier like formic acid or acetic acid (0.1% v/v) to the mobile phase to suppress the ionization of the carboxylic acid group (pH < pKa).[2] This often leads to sharper peaks and better resolution for acidic compounds. Experiment with different pH values to find the optimal selectivity.

    • Change the Stationary Phase: If a standard C18 column is not providing sufficient resolution, a different column chemistry may be required.

      • Action: Switch to a phenyl-hexyl or a biphenyl stationary phase. These phases can offer alternative selectivity for aromatic compounds through π-π interactions, which can be highly effective for separating positional isomers.[1]

    • Implement a Gradient Elution: If an isocratic method (constant mobile phase composition) is insufficient, a gradient elution can enhance separation.

      • Action: Start with a low concentration of the organic solvent and gradually increase it over the course of the run. A shallow gradient is often very effective at resolving closely eluting peaks.

    • Vary the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity.

      • Action: Use a column oven to systematically vary the temperature (e.g., in 5°C increments from 25°C to 45°C).[11] Note that higher temperatures decrease retention times but can sometimes improve peak shape and resolution.

Issue 2: Significant Peak Tailing

Question: My chromatogram shows asymmetrical peaks with a pronounced "tail." What is causing this, and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or other system components.

  • Causes and Solutions:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with the acidic proton of the benzoic acid, causing tailing.

      • Action: Add a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups, minimizing these secondary interactions.[12] Alternatively, use a modern, high-purity, end-capped column designed to minimize silanol activity.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

      • Action: Reduce the injection volume or dilute the sample concentration.[11][12]

    • Contamination: A contaminated guard column or analytical column can also lead to poor peak shape.

      • Action: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent (e.g., isopropanol), or if necessary, replace the column.[11]

Issue 3: Irreproducible Retention Times

Question: The retention times for my peaks are shifting between injections. How can I improve the reproducibility of my method?

Answer: Shifting retention times are typically due to a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.[13]

  • Causes and Solutions:

    • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

      • Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[13] If you are running a gradient, ensure the column is adequately re-equilibrated between runs.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.

      • Action: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11] If preparing the mobile phase online with a pump mixer, ensure the proportioning valves are functioning correctly.[13]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Action: Use a thermostatically controlled column oven to maintain a constant temperature.[11]

Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation

This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid isomers.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • HPLC-grade acetonitrile, methanol, and water

    • Formic acid (reagent grade)

    • Isomer mixture sample

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the isomer mixture in the mobile phase or a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Initial Screening (C18 Column):

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Detection: UV at 254 nm

      • Run a gradient: Start with a 30-minute linear gradient from 40% B to 80% B. This will help determine the approximate elution conditions for the isomers.

    • Method Optimization:

      • Based on the initial screening run, develop an isocratic or a shallow gradient method. For example, if the isomers elute at 60% B in the screening run, try an isocratic method at 55% B.

      • If resolution is poor, systematically decrease the percentage of acetonitrile by 2% increments.

      • If peaks are still not resolved, switch to the Phenyl-Hexyl column and repeat the screening and optimization steps. The π-π interactions offered by this column may provide the necessary selectivity.[1]

  • Data Summary Table for Method Development:

ParameterCondition 1 (C18)Condition 2 (C18)Condition 3 (Phenyl-Hexyl)
Mobile Phase 55% ACN / 45% H₂O + 0.1% FA50% ACN / 50% H₂O + 0.1% FA55% ACN / 45% H₂O + 0.1% FA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C30°C30°C
Resolution (Peak 1-2) 1.21.62.1
Peak Tailing (Peak 1) 1.51.31.1
Protocol 2: Purification via Fractional Crystallization

This protocol describes a general procedure for enriching one isomer from a mixture using fractional crystallization, which relies on differences in solubility.[3][4][5][6][14]

  • Materials:

    • Isomer mixture (solid)

    • A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water)

    • Erlenmeyer flasks

    • Hot plate and heating mantle

    • Ice bath

    • Filtration apparatus (Buchner funnel)

  • Step-by-Step Methodology:

    • Solvent Screening: The key to successful recrystallization is finding a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.[6]

      • Place a small amount of the isomer mixture in several test tubes.

      • Add a small amount of a different solvent to each tube and heat to boiling.

      • Observe the solubility. If the compound dissolves completely when hot, allow the tube to cool to room temperature and then in an ice bath.

      • A suitable solvent will result in the formation of solid crystals upon cooling.

    • Recrystallization Procedure:

      • Place the crude isomer mixture in an Erlenmeyer flask.

      • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]

      • If there are insoluble impurities, perform a hot filtration.[14]

      • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals, as it allows the molecules of the less soluble isomer to selectively deposit onto the growing crystal lattice.[3]

      • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Isolation and Analysis:

      • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[4]

      • Dry the crystals thoroughly.

      • Analyze the purity of the crystals and the remaining mother liquor by HPLC to determine if the desired isomer has been enriched.

      • Multiple crystallization steps may be necessary to achieve high purity.

Visualization of Workflow

Sources

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation in Coupling Reactions

Welcome to the Technical Support Center for troubleshooting decarboxylation during coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unwanted...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting decarboxylation during coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unwanted loss of a carboxyl group as carbon dioxide during critical bond-forming reactions. Here, we delve into the mechanistic underpinnings of this common side reaction and provide actionable, field-proven strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation in the context of coupling reactions, and why is it a problem?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) from a molecule, releasing it as carbon dioxide (CO₂). In the context of cross-coupling reactions, where the goal is often to use a carboxylic acid as a coupling partner, premature or unintended decarboxylation leads to the formation of a C-H bond instead of the desired new C-C or C-heteroatom bond.[1] This side reaction consumes your starting material and results in the formation of a protodecarboxylated byproduct, ultimately lowering the yield of your target molecule.

Q2: How can I tell if my coupling reaction is failing due to unwanted decarboxylation?

A2: Identifying decarboxylation as the culprit for a low-yielding or failed reaction involves careful analysis of your crude reaction mixture. The primary indicator is the presence of a significant amount of the protodecarboxylated byproduct. You can detect this using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The decarboxylated byproduct will typically appear as a new, less polar spot compared to your carboxylic acid starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will show a peak corresponding to the molecular weight of the molecule without the carboxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. You will observe the appearance of a new aromatic or aliphatic proton signal where the carboxyl group was previously attached.

Q3: What are the main factors that promote unwanted decarboxylation?

A3: Several factors can contribute to undesired decarboxylation during a coupling reaction. Understanding these is the first step toward troubleshooting:

  • Elevated Temperatures: Heat is a major driver of decarboxylation.[2] Many coupling reactions require elevated temperatures, creating a thermodynamic push for CO₂ extrusion.

  • Choice of Base: The base is critical. While necessary to activate one of the coupling partners, harsh or inappropriate bases can facilitate decarboxylation.[3][4]

  • Catalyst System (Metal and Ligand): The nature of the transition metal catalyst (e.g., Palladium, Copper) and its associated ligands can influence the reaction pathway, sometimes favoring decarboxylation.[5][6][7] Some palladium catalysts, for instance, are known to mediate protodecarboxylation.[8]

  • Substrate Electronics: The electronic properties of your carboxylic acid substrate play a significant role. Carboxylic acids with electron-withdrawing groups, particularly in the ortho position, can be more susceptible to decarboxylation.[2] Conversely, some palladium-catalyzed decarboxylative couplings are more efficient with electron-rich ortho-substituted benzoic acids.[6]

In-Depth Troubleshooting Guides

This section provides a structured approach to troubleshooting decarboxylation in common palladium-catalyzed coupling reactions where carboxylic acids are used as substrates.

Issue 1: Significant Protodecarboxylation Byproduct Observed in a Suzuki-Type Decarboxylative Coupling

You are attempting to couple an aryl carboxylic acid with an aryl boronic acid, but you are primarily isolating the arene resulting from the loss of CO₂ from your starting material.

Causality and Mechanistic Insight

In a typical Suzuki-Miyaura coupling, the key steps are oxidative addition, transmetalation, and reductive elimination.[9][10][11] When a carboxylic acid is used as the aryl source in a "decarboxylative" variant, the catalytic cycle must first involve a decarboxylation step to form an organometallic species that can then participate in the cross-coupling.[12] Unwanted protodecarboxylation occurs when the intermediate formed after decarboxylation is protonated by a source in the reaction medium (e.g., solvent, trace water, or the base itself) before it can undergo transmetalation with the boronic acid partner.

Troubleshooting Workflow

G cluster_temp Temperature Control cluster_base Base Selection cluster_ligand Ligand Optimization cluster_solvent Solvent Choice cluster_additives Additives start High Protodecarboxylation Observed temp Lower Reaction Temperature start->temp base Re-evaluate Base Selection temp->base temp_details Run reaction at the lowest effective temperature. Monitor progress closely. ligand Optimize Ligand base->ligand base_details Switch to a weaker, non-nucleophilic base. (e.g., from alkoxides to carbonates or phosphates). Ensure base is anhydrous. solvent Solvent System Modification ligand->solvent ligand_details Screen bulky, electron-rich phosphine ligands. These can accelerate reductive elimination. additives Consider Additives solvent->additives solvent_details Use anhydrous, aprotic solvents. (e.g., Dioxane, Toluene, THF). Thoroughly degas solvents. success Successful Coupling additives->success additives_details Addition of co-catalysts like Cu(I) or Ag(I) salts can facilitate the desired pathway.

Caption: Troubleshooting workflow for decarboxylation.

Experimental Protocol: Minimizing Protodecarboxylation in a Decarboxylative Suzuki Coupling

Objective: To couple an electron-deficient aryl carboxylic acid with an arylboronic acid while minimizing protodecarboxylation.

Materials:

  • Aryl Carboxylic Acid (e.g., 2-Nitrobenzoic Acid) (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic Acid) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl carboxylic acid, arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane. Stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Reaction Assembly: Add anhydrous dioxane to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS every hour. Aim for the lowest temperature that allows for product formation.[2][13]

  • Workup: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of the desired biaryl product to the protodecarboxylated byproduct.

Issue 2: Decarboxylation in Heck and Sonogashira-Type Reactions

Decarboxylative variants of Heck and Sonogashira couplings are powerful tools for forming C-C bonds.[14][15][16] However, they are also prone to unwanted decarboxylation, especially when using alkynyl carboxylic acids.[17][18][19]

Causality and Mechanistic Insight

In decarboxylative Sonogashira couplings, an alkynyl carboxylic acid is used in place of a terminal alkyne.[1] The reaction often proceeds through a palladium or copper acetylide intermediate formed after decarboxylation.[1][16] If this intermediate is protonated before coupling with the aryl halide, the terminal alkyne is regenerated, and no product is formed. Similarly, in decarboxylative Heck reactions, the aryl-palladium species formed post-decarboxylation must be intercepted by the alkene before protonation can occur.[6][8][20]

Key Parameters for Optimization
ParameterRecommendation for Heck-TypeRecommendation for Sonogashira-TypeRationale
Catalyst Pd(TFA)₂ or Pd(OAc)₂ with phosphine ligands.Pd(OAc)₂ or PdCl₂(PPh₃)₂ with ligands like XPhos or CyPF-tBu.[17][18]Ligand choice is crucial for stabilizing the key intermediates and promoting the desired coupling over protonation.[17]
Base Often proceeds without a strong base, but a silver or copper salt is used as an oxidant/mediator.[6]A non-nucleophilic organic base (e.g., DBU) or an inorganic base like Cs₂CO₃ or K₂CO₃.[17][18][19]The base facilitates the formation of the metal carboxylate and influences the rate of decarboxylation.[4]
Solvent Anhydrous, aprotic solvents like DMF or Dioxane.Anhydrous THF or DMF.[17][18]Protic solvents can be a proton source, leading to the undesired side reaction.
Temperature Typically requires higher temperatures (100-140 °C).Can often be run at lower temperatures (80-130 °C).[17][18]Balancing the rate of decarboxylation with the rate of coupling is key.
Additives Silver carbonate (Ag₂CO₃) or copper salts can mediate the decarboxylation step.[6][21]Copper co-catalysts are sometimes used, but many modern protocols are copper-free.[16][18]Additives can change the reaction mechanism, favoring the formation of the desired organometallic intermediate.[22]
Visualizing the Catalytic Cycle and Point of Failure

G cluster_cycle Desired Coupling Cycle cluster_failure Point of Failure Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Decarb Decarboxylation (R-COOH -> R- + CO2) ArPdX->Decarb Transmetalation with metal carboxylate ArPdR Ar-Pd(II)-R Decarb->ArPdR Protonation Protonation (H+ Source) Decarb->Protonation Unwanted Pathway RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst Byproduct R-H (Byproduct) Protonation->Byproduct

Caption: Decarboxylative coupling cycle and failure point.

Conclusion

Troubleshooting unwanted decarboxylation in coupling reactions requires a systematic and mechanistically informed approach. By carefully considering the interplay between temperature, base selection, the catalyst system, and solvent, researchers can significantly suppress this undesired side reaction. The key is to optimize conditions that favor the rate of the desired cross-coupling pathway over the rate of protonation of the decarboxylated intermediate. This guide provides a foundational framework for diagnosing and solving these common synthetic challenges.

References
  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 45. [Link]

  • Kim, H., & Lee, S. (2018). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 3(1), 1165-1172. [Link]

  • Daley, R. A., & Topczewski, J. J. (2019). Aryl-Decarboxylation Reactions Catalyzed by Palladium: Scope and Mechanism. Thieme Chemistry, 1-15. [Link]

  • Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link]

  • Wang, M., et al. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism a Directed Heck-decarboxylation mechanism... [Link]

  • ResearchGate. (n.d.). Plausible mechanisms for the decarboxylative Heck-coupling of... [Link]

  • Lange, P. P., et al. (2010). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Chemie.de. [Link]

  • Fadil, F. (2017). Palladium-catalyzed Decarboxylative and Desulfinative Cross-Coupling of Diaryliodonium Triflates. Spectrum: Concordia University Research Repository. [Link]

  • Wang, W., et al. (2018). Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry, 83(11), 6039–6047. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • Breunig, J., et al. (2014). Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation. Journal of the American Chemical Society, 136(29), 10429–10437. [Link]

  • ResearchGate. (n.d.). Role of the base in the decarboxylation step. [Link]

  • The Royal Society of Chemistry. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers. [Link]

  • Le, C. M., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1394–1402. [Link]

  • Lneya. (n.d.). What are the decarboxylation reaction conditions and process temperature control? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ChemRxiv. (2022). A Medicinal Chemist's Guide to Decarboxylative Cross-Couplings. [Link]

  • ResearchGate. (n.d.). Fig. 6 Possible reaction mechanisms. a "Suzuki type" reaction pathway... [Link]

Sources

Optimization

Optimizing reaction temperature for SnAr substitution of 2-fluoro group

Technical Support Center: Optimization Hub Topic: Optimizing Reaction Temperature for 2-Fluoro Substitution Welcome to the Optimization Hub User Status: Researcher / Process Chemist Ticket ID: SNAR-F-OPT-001 Assigned Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:


 Optimization Hub 
Topic: Optimizing Reaction Temperature for 2-Fluoro Substitution

Welcome to the Optimization Hub

User Status: Researcher / Process Chemist Ticket ID: SNAR-F-OPT-001 Assigned Scientist: Senior Application Specialist

You are accessing the advanced troubleshooting and optimization guide for Nucleophilic Aromatic Substitution (


) targeting 2-fluoro  activated systems. Unlike standard alkyl substitutions (

), the 2-fluoro

reaction is counter-intuitive: the strongest bond (C-F) is often the most reactive.

This guide moves beyond basic recipes to explain the thermodynamic causality of temperature effects, ensuring you can optimize yields while suppressing impurities.

Part 1: The Thermodynamics of Reactivity

To optimize temperature, you must understand the Rate-Determining Step (RDS).

In


 of 2-fluoroarenes, the reaction profile is defined by the Meisenheimer Complex .
  • The Fluorine Effect: Fluorine is the most electronegative atom. It inductively withdraws electron density from the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The RDS: The rate-determining step is the nucleophilic attack (addition), not the breaking of the C-F bond.[1][2]

  • Temperature Role: Temperature supplies the activation energy (

    
    ) required to overcome the loss of aromaticity during the initial attack. Because F lowers the LUMO, this 
    
    
    
    is lower for F than for Cl or Br.

Key Insight: If your reaction fails, it is usually because the nucleophile cannot overcome the barrier to attack the ring, not because the leaving group won't leave.

Visualizing the Pathway

The following diagram illustrates why Fluorine reacts faster than Chlorine in


, despite the stronger bond.

SnAr_Energy_Profile cluster_legend Mechanism Logic Start Reactants (Ar-F + Nu-) TS1 TS1: Nucleophilic Attack (Rate Determining Step) Start->TS1 Ea (Lower for F) Temp Sensitive Inter Meisenheimer Complex TS1->Inter TS2 TS2: F Departure (Fast) Inter->TS2 Product Product (Ar-Nu) TS2->Product Exothermic Note1 High Electronegativity of F stabilizes TS1

Caption: Reaction coordinate showing the rate-determining formation of the Meisenheimer complex. Fluorine stabilizes TS1, lowering the activation energy required.

Part 2: Strategic Protocol & Optimization

Do not immediately reflux. Follow this "Temperature Ramp" strategy to determine the kinetic sweet spot.

Standard Optimization Workflow
ParameterRecommendationTechnical Rationale
Solvent DMSO (Primary), DMF, NMPPolar aprotic solvents solvate the cation (e.g.,

) but leave the nucleophilic anion "naked" and highly reactive. DMSO can accelerate rates by

vs. protic solvents [1].[3]
Base

or

Cesium is larger/softer, improving solubility in organic solvents compared to Potassium.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics (

).
Temp Step 1 25°C (RT) Activated 2-fluoro groups (e.g., 2-fluoronitrobenzene) often react at RT.
Temp Step 2 50-60°C If <10% conversion after 2h at RT. Standard operating range for moderate activation.
Temp Step 3 80-100°C For deactivated rings only. Warning: Risk of solvent decomposition and hydrolysis increases significantly.
Self-Validating Protocol: The "Naked Anion" Test

Before heating, verify your system is active.

  • Dissolve Nucleophile + Base in DMSO. Stir for 15 min.

  • Observation: If the mixture is heterogeneous, is the base finely ground? (Surface area matters).

  • Add Substrate (Ar-F).[4][5]

  • Checkpoint: Monitor TLC/LCMS at 30 mins (RT).

    • Trace Product: System works. Increase T to 50°C to drive to completion.

    • No Product: Nucleophile is likely not "naked" enough. Switch from

      
       to 
      
      
      
      or add 18-crown-6.

Part 3: Troubleshooting & FAQs

Q1: I see no conversion even at 80°C. Should I switch to a stronger base?

  • Diagnosis: Before changing the base, check your solvent.

  • Solution: If you are using THF or Dioxane, the reaction is likely stalled because the nucleophile is ion-paired (tightly bound to its counter-ion).

  • Action: Switch to DMSO or DMF . The high dielectric constant dissociates the ion pair. If you are already in DMSO, ensure your nucleophile is soluble. For amines, no external base is needed initially; use excess amine (2.0 equiv) to act as the proton scavenger.

Q2: I am getting a "Hydrolysis" impurity (Ar-OH instead of Ar-Nu). Why?

  • Cause: Moisture in the solvent or base. At high temperatures (>80°C), water competes effectively with your nucleophile, especially if your nucleophile is sterically hindered.

  • Mechanistic Insight: The 2-fluoro group is highly susceptible to attack by hydroxide generated from trace water + carbonate base.

  • Fix:

    • Use anhydrous DMSO (stored over molecular sieves).

    • Lower the temperature. Hydrolysis often has a higher activation energy than the desired amine/thiol attack. Running at 40°C overnight is safer than 100°C for 1 hour.

    • Increase the equivalents of your desired nucleophile (to 1.5 - 2.0 eq) to statistically outcompete water.

Q3: My substrate has both a 2-Fluoro and a 4-Chloro group. How do I ensure regioselectivity?

  • Theory: The 2-Fluoro position is generally more reactive toward

    
     due to higher electronegativity (lower LUMO at that carbon).[6] However, high heat overrides this selectivity (Thermodynamic Control).
    
  • Protocol: Operate under Kinetic Control .

    • Start at 0°C or RT .

    • Add the nucleophile slowly (dropwise).

    • The 2-F position will react significantly faster than the 4-Cl. Heating to >80°C may lead to mixtures or double substitution [2].

Troubleshooting Decision Tree

Troubleshooting_Tree Issue Problem Detected NoRxn No Conversion Issue->NoRxn Impurity Impurity (Ar-OH) Issue->Impurity Regio Wrong Isomer Issue->Regio SolventCheck Using DMSO/DMF? NoRxn->SolventCheck TempCheck Temp > 80°C? Impurity->TempCheck KineticCheck Lower Temp to 0-25°C Regio->KineticCheck Enhance Selectivity Switch to DMSO Switch to DMSO SolventCheck->Switch to DMSO No Add Crown Ether\nor Cs2CO3 Add Crown Ether or Cs2CO3 SolventCheck->Add Crown Ether\nor Cs2CO3 Yes DryCheck Dry Solvent/Base TempCheck->DryCheck Yes (Hydrolysis Risk)

Caption: Decision logic for common SnAr failures. Priority is given to Solvent choice and Temperature control.

Part 4: Comparative Data

Leaving Group Reactivity in


 (Activated Systems) 
Note the inversion compared to 

.
Leaving GroupRelative Rate (

)
Bond Strength (kcal/mol)Mechanism Note
Fluorine (-F) 3300 115 (Strongest)Fast attack (Low LUMO)
Nitro (

)
~100-Good leaving group ability
Chlorine (-Cl)184Slower attack
Bromine (-Br)0.872Slower attack
Iodine (-I)0.458Slowest attack

Data derived from standard kinetic studies on 2,4-dinitrohalobenzenes [3].

References

  • BenchChem Technical Support. (2025).[7] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution.[8] Chemical Science. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[1][2][9] Retrieved from

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution: SNAr Mechanism.[1][3][6][10][11][12][13] Retrieved from

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal from Benzoic Acid Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when removing palladium impurities from benzoic acid derivatives. Our guidance is grounded in established scientific principles and extensive field experience to ensure the integrity and success of your purification processes.

The Challenge of Residual Palladium

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, are indispensable tools for synthesizing complex benzoic acid derivatives, which are crucial scaffolds in many active pharmaceutical ingredients (APIs).[1][2][3][4] However, a significant challenge lies in the removal of residual palladium from the final product.[5][6][7] Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) impose strict limits on elemental impurities in APIs, typically in the low parts-per-million (ppm) range, due to potential toxicity and impact on drug efficacy.[8][9][10][11][12][13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process, offering explanations for the underlying causes and actionable solutions.

Scenario 1: High Levels of Palladium Remain After Initial Purification (e.g., Chromatography)

Question: I've purified my benzoic acid derivative using column chromatography, but ICP-MS analysis still shows palladium levels significantly above the acceptable limit (>100 ppm). What's going on?

Answer: This is a common observation. While column chromatography is excellent for removing organic impurities, it is often insufficient for complete palladium removal.[14] Residual palladium can exist in various forms, including colloidal nanoparticles or as stable complexes with your product or ligands, which may co-elute with your compound.[15][16]

Troubleshooting Steps:

  • Introduce a Scavenging Step: Post-chromatography, a dedicated scavenging step is highly recommended.[14] Scavengers are materials that selectively bind to palladium, facilitating its removal by filtration.[11]

  • Consider the Nature of Your Product: Benzoic acid derivatives can chelate with palladium, making it difficult to remove. A pre-treatment step, such as a mild acidic wash, might help break this complex before introducing a scavenger.[11]

  • Optimize Chromatography Conditions: While not a complete solution, ensure your silica gel is of high quality and consider using a more polar eluent system if your compound's polarity allows, as this can sometimes improve the retention of palladium species on the stationary phase.

Scenario 2: My Palladium Scavenger is Ineffective

Question: I've treated my reaction mixture with a thiol-functionalized silica scavenger, but the palladium levels are still high. What are the possible reasons for this?

Answer: The effectiveness of a scavenger is highly dependent on the specific palladium species present, the solvent system, temperature, and the nature of your benzoic acid derivative.[17]

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Incorrect Scavenger Choice The scavenger may not have a high affinity for the specific oxidation state or coordination sphere of the palladium in your mixture.[11] Thiol-based scavengers are generally effective for many palladium species, but alternatives may be necessary.[18][19]Screen a panel of different scavengers with varying functional groups (e.g., thiol, thiourea, amine, or mixed-mode scavengers).[9][11]
Insufficient Scavenger Amount The binding capacity of the scavenger has been exceeded by the amount of palladium present.Increase the equivalents of the scavenger (e.g., from 5 to 10-15 equivalents relative to the initial palladium loading).[11]
Short Reaction Time The scavenging reaction may not have reached equilibrium.Increase the stirring time (e.g., from 1-2 hours to overnight).[11] Gentle heating (e.g., 40-50 °C) can also accelerate the process, but should be tested for product stability.[11][20]
Product Interference The benzoic acid derivative itself or other components in the mixture (e.g., phosphine ligands) may be strongly coordinated to the palladium, hindering the scavenger's access.[11]Consider a pre-treatment step or a scavenger that can disrupt these complexes. For instance, some scavengers are specifically designed to be effective in the presence of common ligands.
Poor Mass Transfer Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species in solution.Ensure vigorous stirring or agitation during the scavenging step.[11]
Scenario 3: Significant Product Loss After Scavenging

Question: My palladium levels are low after using a scavenger, but my product yield has dropped significantly. How can I prevent this?

Answer: Product loss during scavenging is typically due to non-specific binding of your benzoic acid derivative to the scavenger or product degradation under the scavenging conditions.

Mitigation Strategies:

  • Scavenger Material and Type:

    • Activated Carbon: While cost-effective, activated carbon can be non-selective and adsorb your product, leading to yield loss.[11][21] Consider using a more selective scavenger.

    • Hydrophobicity: If your benzoic acid derivative is polar, using a more hydrophobic scavenger support (like certain synthetic carbons) might reduce non-specific binding and improve product recovery.[21]

  • Optimize Scavenging Conditions:

    • Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level. An excess of scavenger increases the surface area available for non-specific product binding.

    • Room Temperature Scavenging: If possible, perform the scavenging at room temperature to minimize the risk of product degradation, which can be exacerbated by heat.

  • Alternative Scavenger Support: If you are using a silica-based scavenger, consider trying a polymer-based scavenger or vice-versa. The surface properties of the support material can influence non-specific binding.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium impurities?

A1: The main strategies for palladium removal can be categorized as follows:

  • Adsorption: This is the most common method and involves using a solid-phase scavenger to bind the palladium, which is then removed by filtration. Common adsorbents include functionalized silica (e.g., with thiol or amine groups), activated carbon, and synthetic carbons.[19][21][22][23][24]

  • Crystallization: Recrystallization can be an effective method for purifying solid benzoic acid derivatives.[25][26][27][28] As the product crystallizes out of the solution, impurities like palladium are ideally left behind in the mother liquor.[8][25] However, in some cases, palladium complexes can co-crystallize with the product.[13]

  • Extraction/Precipitation: This involves using a reagent that selectively complexes with palladium to form a solid that can be filtered off, or to make the palladium species more soluble in a specific phase for liquid-liquid extraction. Reagents like N-acetylcysteine or 2,4,6-trimercaptotriazine (TMT) can be used for this purpose.[8][9][29]

Q2: How do I choose the right palladium scavenger?

A2: The optimal scavenger depends on several factors. The following decision-making workflow can guide your selection:

Scavenger_Selection start Start: Crude Benzoic Acid Derivative (High Palladium Content) screen Screen a Panel of Scavengers (Small Scale) start->screen scavenger_types Consider Scavenger Types: - Thiol-functionalized Silica (e.g., Si-Thiol, Si-TMT) - Amine-functionalized Silica - Activated Carbon - Polymer-based Scavengers screen->scavenger_types conditions Evaluate Under Different Conditions: - Solvent System - Temperature (RT vs. Heated) - Time (2h, 4h, overnight) screen->conditions analysis Analyze Supernatant for: 1. Residual Palladium (ICP-MS) 2. Product Recovery (HPLC/LC-MS) conditions->analysis analysis->screen Does Not Meet Criteria (Re-screen) optimal Select Optimal Scavenger and Conditions (Lowest Pd, Highest Recovery) analysis->optimal Meets Criteria scale_up Scale-up Purification optimal->scale_up

Caption: Decision workflow for selecting an optimal palladium scavenger.

Q3: Can I rely solely on recrystallization to remove palladium?

A3: While recrystallization is a powerful purification technique, it may not always be sufficient on its own to reduce palladium to the required low ppm levels.[13] The success of recrystallization for palladium removal is highly dependent on the solvent system and the nature of the palladium impurities. It is often more effective when used in combination with a scavenging step.[8] For instance, a common workflow is scavenging followed by a final recrystallization to achieve high purity.

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[8][30] These techniques are highly sensitive and provide accurate quantification. For more rapid, in-process checks, colorimetric or fluorometric methods can be used to determine relative palladium levels, though these are not typically used for final product validation.[5][6][8][30]

Experimental Protocol: General Procedure for Palladium Scavenging

This protocol provides a general workflow for removing palladium impurities from a solution of a benzoic acid derivative using a solid-supported scavenger.

Scavenging_Protocol cluster_prep Preparation cluster_scavenging Scavenging cluster_workup Work-up & Analysis dissolve 1. Dissolve crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) add_scavenger 2. Add scavenger (e.g., Si-Thiol) (5-10 wt% or 5-15 eq. relative to Pd) dissolve->add_scavenger stir 3. Stir mixture vigorously at room temperature (or gently heat to 40-50 °C) add_scavenger->stir monitor 4. Monitor for 2-18 hours stir->monitor filter 5. Filter the mixture through Celite® or a filter pad monitor->filter wash 6. Wash the filter cake with fresh solvent filter->wash concentrate 7. Combine filtrate and washings, then concentrate wash->concentrate analyze 8. Analyze for residual Pd (ICP-MS) and purity (HPLC) concentrate->analyze

Caption: A typical experimental workflow for palladium scavenging.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude benzoic acid derivative in a suitable organic solvent in which it is fully soluble.

  • Scavenger Addition: Add the selected solid-supported scavenger to the solution. A typical starting point is 5-10 weight percent of the scavenger relative to the mass of the crude product, or 5-15 molar equivalents relative to the initial amount of palladium catalyst used.[11][31]

  • Agitation and Incubation: Stir the resulting slurry vigorously at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to increase the rate of scavenging, but ensure the product is stable at this temperature.[11][17] The required time can range from a few hours to overnight.[11]

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of diatomaceous earth (e.g., Celite®) or a suitable filter paper to remove the scavenger-palladium complex.[11][16][17]

  • Washing: Thoroughly wash the filter cake with the same solvent used in the reaction to ensure complete recovery of the product.[11]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS and for overall purity by a suitable chromatographic method like HPLC.[8][30]

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. Retrieved from [Link]

  • SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]

  • Economidou, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Sharkey, C. M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • DeShong, P., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. Retrieved from [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Hazardous Materials. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2014).
  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Retrieved from [Link]

  • Purdue e-Pubs. (2011, April 1). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Retrieved from [Link]

  • PubMed. (2011, April 1). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Retrieved from [Link]

  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed reactions between benzoic acids and aryl halides. Retrieved from [Link]

  • Ingenta Connect. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Biotage. (2014). Metal Scavenger User Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Sharkey, C. M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • Crudden, C. M., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • University of Strathclyde. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

Sources

Optimization

Solving solubility issues of dimethoxybenzoic acids in organic solvents

A Senior Application Scientist's Guide to Solving Solubility Challenges in Organic Solvents Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solving Solubility Challenges in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for solubility issues encountered with dimethoxybenzoic acid (DMBA) isomers. As scientists, we understand that overcoming solubility hurdles is critical for reaction success, formulation development, and accurate biological testing. This center is structured in a question-and-answer format to directly address the challenges you face at the bench.

Section 1: Foundational Knowledge & Isomer-Specific FAQs

This section covers the fundamental solubility characteristics of DMBA isomers. The position of the two methoxy groups on the benzoic acid ring significantly influences the molecule's polarity, crystal lattice energy, and potential for intramolecular hydrogen bonding, leading to distinct solubility profiles.

FAQ 1: What are the best starting solvents for dissolving dimethoxybenzoic acids?

Generally, dimethoxybenzoic acids, as substituted benzoic acids, are sparingly soluble in water but show good solubility in polar organic solvents.[1][2][3] This is due to the "like dissolves like" principle, where the aromatic ring and methoxy groups interact favorably with organic solvents, while the polar carboxylic acid group allows for some interaction with polar solvents.[1][4]

Recommended starting points include:

  • Alcohols: Ethanol, Methanol, Isopropanol.[3][5]

  • Ethers: Diethyl ether, Tetrahydrofuran (THF).[3]

  • Ketones: Acetone.[1][2]

  • Chlorinated Solvents: Chloroform, Dichloromethane.[1][6][7]

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[8]

FAQ 2: How do the different isomers of dimethoxybenzoic acid vary in their properties and general solubility?

The isomeric form is a critical determinant of solubility. Factors like melting point can be an indirect indicator of the crystal lattice energy—a higher melting point often suggests a more stable crystal structure that requires more energy to disrupt, potentially leading to lower solubility.

Table 1: Comparative Properties of Common Dimethoxybenzoic Acid Isomers

IsomerMolecular Weight ( g/mol )Melting Point (°C)General Solubility Remarks
2,3-DMBA 182.17120-122Soluble in many organic solvents due to its structure.[9] Slightly soluble in water.[10]
2,4-DMBA 182.17107-109Readily dissolves in ethanol, acetone, and chloroform.[1] Slightly soluble in water.[1][11]
2,5-DMBA 182.1775-79Soluble in organic solvents like ethanol and acetone.[2][12] Limited solubility in water.[2]
2,6-DMBA 182.17186-188Often shows lower solubility compared to other isomers due to steric hindrance around the carboxyl group from the two ortho-methoxy groups, which can favor strong intermolecular interactions in the crystal lattice. Reported to be soluble in water.[13]
3,4-DMBA (Veratric Acid) 182.17181-183Soluble in ethanol and ether.[3] Limited solubility in water.[3][14][15]
3,5-DMBA 182.17185.5Solubility in ethanol increases with temperature.[5] Generally low solubility.

FAQ 3: Why is my dimethoxybenzoic acid barely dissolving even in a recommended solvent?

Several factors could be at play:

  • Insufficient Solvent Volume: The concentration may be above the saturation point. Try adding more solvent.

  • Low Temperature: The dissolution of solids in liquids is an endothermic process for many organic compounds. Gently warming the mixture can significantly increase both the rate of dissolution and the overall solubility.[14][16]

  • Kinetic vs. Thermodynamic Solubility: The compound may be dissolving very slowly. Increase agitation (stirring/sonication) and allow sufficient time to reach equilibrium. Sonication is often recommended to break up solid aggregates and enhance dissolution.[8][17]

  • Purity of Compound/Solvent: Impurities in your solid can impact its crystal structure. Similarly, the presence of water in anhydrous organic solvents can alter polarity and reduce solubility. For instance, moisture-contaminated DMSO can exhibit reduced solvating power for certain compounds.[18]

Section 2: Troubleshooting Common Dissolution Problems

This section provides a logical workflow for addressing failed dissolution attempts.

Q1: I've added my DMBA to the solvent at room temperature, and it's not dissolving. What is my first step?

Your first step should be to introduce energy into the system to overcome the initial kinetic barrier of dissolution.

  • Agitation: Ensure the mixture is being stirred vigorously.

  • Heating: Gently warm the solution. For most common organic solvents (e.g., ethanol, ethyl acetate), heating to 40-50°C can dramatically improve solubility. Always use a condenser if heating volatile solvents.

  • Sonication: If heating is not desirable (e.g., for thermally sensitive downstream applications), use a sonication bath.[17] This uses ultrasonic waves to break apart solute particles and accelerate dissolution.

Q2: My compound dissolved after heating, but it crashed out of solution upon cooling. What does this mean and how can I fix it?

This indicates that you created a supersaturated solution at a higher temperature and the compound's solubility is significantly lower at room temperature.

  • Causality: The thermal energy you added was sufficient to overcome the crystal lattice energy and solvate the molecules. Upon cooling, the energy of the system decreased, and the solute-solute interactions became more favorable again, leading to recrystallization.

  • Solution: To maintain solubility at room temperature, you need to either keep the solution warm, increase the solvent volume, or modify the solvent system itself. A common and effective approach is to use a co-solvent system.

G start Start: Compound Undissolved in Organic Solvent check_purity Is the compound pure and the solvent dry? start->check_purity agitate_heat Increase Agitation, Temperature, or Sonication check_purity->agitate_heat Yes end Consult Further Resources check_purity->end No (Purify/Dry) dissolved1 Does it dissolve? agitate_heat->dissolved1 success Success: Compound is Soluble dissolved1->success Yes, and stays in solution precipitate Does it precipitate upon cooling? dissolved1->precipitate Yes, but... change_solvent Change to a More Suitable Solvent (see Table 1) dissolved1->change_solvent No precipitate->success No advanced Utilize Advanced Strategy (Co-Solvent or Salt Formation) precipitate->advanced Yes dissolved2 Does it dissolve? change_solvent->dissolved2 dissolved2->success Yes dissolved2->advanced No advanced->end If issues persist

Caption: A troubleshooting workflow for DMBA dissolution.
Section 3: Advanced Solubilization Strategies

When simple methods fail, more advanced chemical strategies are required.

Q3: What is a co-solvent system and how does it work?

A co-solvent system is a mixture of two or more miscible solvents designed to have an optimal polarity for dissolving a specific solute.

  • Causality: Dimethoxybenzoic acids have both non-polar (the aromatic ring) and polar (the carboxylic acid and methoxy groups) features. A single solvent may not be ideal for solvating both parts of the molecule. By blending solvents, you can fine-tune the dielectric constant and hydrogen bonding capacity of the solvent medium to better match the solute. For example, adding a small amount of water to ethanol can sometimes increase the solubility of carboxylic acids.[19][20]

  • Common Co-solvents: For poorly soluble DMBAs, systems like DMSO/saline, DMSO/PEG300/Tween 80/saline, or ethanol/water can be effective.[8][17][21]

Q4: When should I consider salt formation to increase solubility?

Salt formation is a powerful and widely used technique, especially in drug development, for increasing the aqueous or organic solvent solubility of ionizable compounds like carboxylic acids.[22][23][24]

  • Causality: The carboxylic acid group (-COOH) is weakly acidic. By reacting it with a base, you deprotonate it to form a carboxylate salt (-COO⁻ M⁺). This ionized form is significantly more polar than the neutral acid, which dramatically increases its interaction with polar solvents.[25] The success of salt formation depends on the pKa of the acid and the strength of the base used.[22][23]

  • When to Use It:

    • When high concentrations are needed in a polar solvent.

    • When other methods like heating or co-solvents are insufficient or not viable for the application.

    • When working with biological systems or aqueous formulations where pH can be controlled.

  • Important Note: While salt formation can improve solubility, it may not be suitable for all applications, such as in non-polar reaction media where the salt may be less soluble than the free acid.

G start Need to Increase DMBA Solubility thermal Is thermal sensitivity a concern? start->thermal ph_ok Is pH modification acceptable for the application? thermal->ph_ok Yes heat Strategy: Gentle Heating & Agitation thermal->heat No solvent_change_ok Can the primary solvent be changed? ph_ok->solvent_change_ok No salt Primary Strategy: Salt Formation ph_ok->salt Yes cosolvent Primary Strategy: Co-Solvent System solvent_change_ok->cosolvent No new_solvent Strategy: Screen New Solvents solvent_change_ok->new_solvent Yes

Caption: A decision tree for selecting a solubilization strategy.
Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a methodical way to identify a suitable solvent.

  • Preparation: Weigh approximately 1-2 mg of your DMBA isomer into several small, labeled glass vials.

  • Initial Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a different test solvent (e.g., ethanol, acetone, ethyl acetate, THF, toluene, DMSO).

  • Room Temperature Test: Vigorously vortex or stir each vial for 2 minutes. Observe and record if the solid dissolves completely.

  • Agitation & Heating: For any vials where the solid did not dissolve, place them on a shaker or stir plate and gently heat to ~45°C for 15 minutes. Record any changes.

  • Cooling: Allow the heated vials to cool to room temperature. Observe if any precipitation occurs.

  • Analysis: The best solvent is one that dissolves the compound completely, ideally at room temperature, and keeps it in solution upon cooling.

Protocol 2: Developing a Co-Solvent System

This protocol is for when a single solvent is insufficient.

  • Primary Dissolution: Dissolve as much of your DMBA as possible in a small amount of a "strong" but miscible solvent in which it is highly soluble (e.g., DMSO).[8]

  • Titration: Slowly add the second "weaker" solvent (the desired final solvent, e.g., a buffer or ethanol) to the primary solution while stirring vigorously.

  • Observation: Continuously monitor for any signs of precipitation (cloudiness). If the solution remains clear, you have successfully created a co-solvent system.

  • Optimization: The goal is to use the minimum amount of the strong solvent (like DMSO) required to keep the compound in solution in the final mixture. Experiment with different ratios to find the optimal balance. For example, formulations like 10% DMSO in corn oil or 10% DMSO in a saline solution are common starting points.[17]

Protocol 3: Salt Formation for Enhanced Solubility

This protocol details how to form a salt to improve solubility in polar solvents.

  • Molar Calculation: Weigh your DMBA isomer and calculate the number of moles.

  • Solvent Suspension: Suspend the acid in the desired final polar solvent (e.g., water or ethanol). The acid will likely not dissolve completely.

  • Base Addition: Prepare a 1 M solution of a suitable base (e.g., sodium hydroxide for an inorganic salt, or an amine like tromethamine for an organic salt).[24][26] Add exactly one molar equivalent of the base solution dropwise to the stirring suspension of the acid.

  • Dissolution: As the salt forms, the solid should begin to dissolve. Gentle warming may be required to facilitate the reaction and dissolution. The final solution should be clear.

  • pH Check: Check the pH of the final solution. It should be neutral to slightly basic. If it is still acidic, it may indicate an incomplete reaction.

Disclaimer: Always consult the Safety Data Sheet (SDS) for any chemical before use. These protocols are intended for qualified professionals.

References
  • Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Acree, Jr., W. E., & Abraham, M. H. (2013). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-bonding Character. UNT Digital Library. Retrieved from [Link]

  • LookChem. (n.d.). 2,3-Dimethoxybenzoic acid CAS:1521-38-6. Retrieved from [Link]

  • Kumar, L., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 274-280. Retrieved from [Link]

  • Al-khattawi, A. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Zhang, C., Wang, J., & Zhou, C. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, 54(7), 2115-2117. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Bowen, K. R., et al. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4-DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGEN-BONDING CHARACTER. European Chemical Bulletin, 2(9), 577-583. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethoxybenzoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). veratric acid. Retrieved from [Link]

  • Cheméo. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 3,4-dimethoxy-. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2,4-dimethoxy-. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 2,5-DIMETHOXYBENZOIC ACID. Retrieved from [Link]

  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Aqueous-Organic Mixtures. Retrieved from [Link]

  • Course Hero. (n.d.). Organic Chemistry II. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Halogens: A Comparative Guide to the Reactivity of 3-Bromo and 2-Fluoro Pyridines in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, the choice of a halogen substituent on an aromatic ring is a critical strategic decision that dictate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the choice of a halogen substituent on an aromatic ring is a critical strategic decision that dictates the feasible reaction pathways and the overall efficiency of a synthetic route. The divergent reactivity of bromo and fluoro substituents, particularly on heterocyclic scaffolds like pyridine, offers a powerful tool for selective functionalization. This guide provides an in-depth technical comparison of the reactivity of 3-bromo- and 2-fluoropyridines, exploring the fundamental principles that govern their behavior in key synthetic transformations and offering experimental insights to inform your research.

The Electronic Dichotomy: Inductive vs. Resonance Effects

The reactivity of a halogenated aromatic compound is primarily governed by a delicate interplay of inductive and resonance effects. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which significantly polarizes the carbon-fluorine bond and reduces the electron density of the aromatic ring. In contrast, bromine is less electronegative, resulting in a weaker inductive effect.

Both halogens also participate in a resonance effect (+M) by donating a lone pair of electrons to the aromatic π-system. However, the +M effect is generally weaker than the -I effect for both, and the poor orbital overlap of bromine's larger p-orbitals with the carbon 2p orbitals makes its resonance contribution less significant than that of fluorine. This fundamental difference in electronic properties is the primary driver for the distinct reactivity profiles of 3-bromo- and 2-fluoropyridines.

Nucleophilic Aromatic Substitution (SNAr): The Reign of Fluorine

In the realm of nucleophilic aromatic substitution (SNAr), 2-fluoropyridines are markedly more reactive than their 3-bromo counterparts. This is a direct consequence of the reaction mechanism, which proceeds via a two-step addition-elimination pathway.

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The strong electron-withdrawing inductive effect of the fluorine atom at the 2-position, in concert with the inherent electron-deficient nature of the pyridine ring, effectively stabilizes this anionic intermediate.[1][2] This stabilization lowers the activation energy for the initial nucleophilic attack, thereby accelerating the reaction.[1]

Conversely, while bromide is a better leaving group than fluoride in the context of SN1 and SN2 reactions, its weaker inductive effect provides less stabilization for the Meisenheimer complex in SNAr. Since the departure of the leaving group is not the rate-determining step, the superior leaving group ability of bromide does not translate to faster reaction rates in this context.[1]

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Quantitative Insights:

SubstrateNucleophileConditionsYield
2-FluoropyridineMorpholineK₃PO₄, tert-amyl alcohol, 110 °CHigh
2-FluoronitrobenzeneCyclopropanolCs₂CO₃, DMF, 75 °C, 6h>90%[3]
3-BromopyridineThiophenolateVariousGenerally requires harsher conditions and may proceed via different mechanisms.

Experimental Protocol: SNAr of 2-Fluoropyridine with Morpholine

  • To a round-bottom flask, add potassium phosphate tribasic (K₃PO₄) (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tert-amyl alcohol to the flask.

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents) to the stirring suspension.

  • Heat the reaction mixture to 110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

In stark contrast to SNAr, 3-bromopyridines are significantly more reactive than 2-fluoropyridines in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The key to understanding this reversal in reactivity lies in the initial step of the catalytic cycle: oxidative addition.

The generally accepted mechanism for these reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond. The carbon-bromine bond is considerably weaker than the carbon-fluorine bond, making it more susceptible to cleavage by the palladium catalyst. This results in a lower activation energy and a faster rate of oxidative addition for 3-bromopyridines. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and its activation typically requires specialized, highly active catalysts and more forcing reaction conditions.

Suzuki_Coupling pd0 Pd(0)L_n pd_complex Oxidative Addition Ar-Br pd0->pd_complex Ar-Br transmetalation Transmetalation R-B(OR)_2 pd_complex:f0->transmetalation:f0 [Ar-Pd(II)-Br]L_n reductive_elim Reductive Elimination Ar-R transmetalation:f0->reductive_elim:f0 [Ar-Pd(II)-R]L_n reductive_elim:f0->pd0 Product (Ar-R)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance:

While direct side-by-side quantitative comparisons are scarce in the literature, the well-established principles of cross-coupling reactivity consistently favor aryl bromides over aryl fluorides. Aryl bromides are routinely employed in a vast array of Suzuki and Buchwald-Hartwig reactions under relatively mild conditions, while the use of aryl fluorides as the electrophilic partner is far less common and often requires bespoke catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Lithium-Halogen Exchange: A Clear-Cut Case for Bromine

Lithium-halogen exchange is a powerful transformation for the generation of organolithium reagents, which are potent nucleophiles and bases. In this reaction, an organolithium reagent, typically n-butyllithium, rapidly exchanges with a halogen on an aromatic ring. The rate of this exchange follows the trend I > Br > Cl, with aryl fluorides being generally unreactive.

This selectivity is attributed to the mechanism, which is believed to proceed through an "ate" complex. The reaction is kinetically controlled, and the greater polarizability of the C-Br bond compared to the C-F bond facilitates the exchange process. This makes 3-bromopyridines excellent substrates for generating lithiated pyridines, which can then be trapped with a variety of electrophiles. In contrast, 2-fluoropyridines are not suitable substrates for this transformation under standard conditions.

Experimental Protocol: Lithium-Halogen Exchange of a Bromopyridine

  • Dissolve the bromopyridine (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) in an oven-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium, 1.1 equivalents) dropwise, maintaining the low temperature.

  • Stir the mixture at -78 °C for the desired time (typically 15-60 minutes) to allow for complete exchange.

  • Quench the resulting organolithium species by the addition of an electrophile.

  • Allow the reaction to warm to room temperature before performing an aqueous workup.

Summary of Reactivity

Reaction Type3-Bromo Substitution2-Fluoro SubstitutionMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) Low ReactivityHigh ReactivityFluorine's strong inductive effect stabilizes the rate-determining Meisenheimer intermediate.
Palladium-Catalyzed Cross-Coupling High ReactivityLow Reactivity (as electrophile)The weaker C-Br bond facilitates the rate-determining oxidative addition step.
Lithium-Halogen Exchange ReactiveGenerally UnreactiveThe C-Br bond is more polarizable and susceptible to exchange with organolithium reagents.

Conclusion

The choice between a 3-bromo and a 2-fluoro substitution pattern on a pyridine ring is a critical decision that opens up divergent synthetic pathways. For nucleophilic aromatic substitution, the powerful inductive effect of fluorine makes 2-fluoropyridines the substrates of choice, enabling reactions under milder conditions. Conversely, for palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, the greater lability of the carbon-bromine bond renders 3-bromopyridines the more reactive and versatile precursors. A thorough understanding of these fundamental reactivity principles is paramount for the strategic design and successful execution of complex synthetic routes in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • BenchChem. (2025).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Wikipedia. (2023). Metal–halogen exchange. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • BenchChem. (2025).
  • Thieme. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

Sources

Comparative

LC-MS fragmentation patterns of brominated dimethoxybenzoic acids

Executive Summary & Strategic Context Target Analyte: 2-Bromo-4,5-dimethoxybenzoic acid (6-Bromoveratric acid) and its regioisomers. Primary Application: Metabolite identification of designer drugs (e.g., 2C-B), environm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Analyte: 2-Bromo-4,5-dimethoxybenzoic acid (6-Bromoveratric acid) and its regioisomers. Primary Application: Metabolite identification of designer drugs (e.g., 2C-B), environmental degradation studies of brominated flame retardants/herbicides, and impurity profiling in organic synthesis.

This guide provides a technical breakdown of the mass spectral behavior of brominated dimethoxybenzoic acids (Br-DMBAs). Unlike standard benzoic acids, these compounds exhibit a "tug-of-war" fragmentation mechanism between decarboxylation (


) and radical demethylation  (

), governed strictly by the ortho-effect .
Why This Matters

Differentiation of Br-DMBA isomers is critical because they often co-elute in reverse-phase LC. Relying solely on the molecular ion (


) is insufficient due to identical mass and isotope patterns. This guide establishes a fragmentation-based differentiation strategy  using ESI-MS/MS.

Methodology: LC-MS/MS Configuration

To achieve reproducible fragmentation, the following parameters are recommended. These conditions prioritize negative ion sensitivity, which is superior for benzoic acid derivatives.

Recommended Protocol
ParameterSettingRationale
Ionization Mode ESI Negative (

)
Carboxylic acids ionize most efficiently via deprotonation. Positive mode (

) is possible but often dominated by sodium adducts (

) that fragment poorly.
Mobile Phase A Water + 0.1% Formic Acid*Note: While basic pH (Ammonium Acetate) favors ionization, acidic conditions are often required for LC retention. The "wrong-way-round" ionization (deprotonation in acidic mobile phase) is effective here.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often yields sharper peaks for aromatic acids.
Collision Energy Stepped (10, 20, 40 eV)Low energy preserves the molecular ion (for isotope confirmation); high energy is required to break the Ar-Br bond.
Column C18 or Phenyl-HexylPhenyl-Hexyl provides superior selectivity for halogenated aromatic isomers via

interactions.

Fragmentation Mechanics & Isomer Differentiation[1][2][3]

The Isotope Signature (The "Anchor")

Before analyzing fragmentation, confirm the precursor. Bromine possesses a unique isotopic signature that serves as an internal validation standard.

  • 
     Ratio: 
    
    
    
    (The doublet peaks are of nearly equal height).
  • Validation: If the precursor

    
     at 
    
    
    
    259 does not have a matching peak at
    
    
    261 with ~98-100% relative abundance, the compound is not mono-brominated.
Competing Pathways: The "Ortho Effect"

The fragmentation of methoxybenzoic acids is driven by the position of substituents relative to the carboxyl group.

Pathway A: Decarboxylation (

, -44 Da)
  • Mechanism: Standard charge migration. The carboxylate group leaves, generating a phenyl anion.

  • Dominance: Dominant in isomers where the carboxyl group is not sterically crowded or stabilized by adjacent H-bonding.

  • Observation: Transition from

    
     259 
    
    
    
    215.
Pathway B: Radical Demethylation (

, -15 Da)
  • Mechanism: Homolytic cleavage of the ether bond. This is highly specific to methoxy substituted aromatics. It forms a stable distonic radical anion.

  • Dominance: Often favored when a methoxy group is ortho to the carboxyl group (facilitating a cyclic transition state) or when the ring is electron-rich.

  • Observation: Transition from

    
     259 
    
    
    
    244.
Comparative Analysis: 2-Bromo vs. Non-Brominated

The introduction of Bromine drastically alters the fragmentation landscape compared to the standard Veratric Acid (3,4-dimethoxybenzoic acid).

FeatureVeratric Acid (No Br)2-Bromo-4,5-dimethoxybenzoic AcidMechanism of Change
Base Peak (MS2)

(

166)

(

215)
Steric Ortho Effect: The bulky ortho-Bromine forces the carboxyl group out of plane, weakening the C-C bond and accelerating decarboxylation over demethylation.
Secondary Fragment


Sequential loss is common in the brominated form.
Acidity (pKa) ~4.4~2.8Ortho-Br increases acidity (inductive effect + steric inhibition of resonance), improving ESI- response.
Isomer Differentiation Strategy

To distinguish 2-bromo-4,5-dimethoxy (Metabolite) from a hypothetical isomer like 2-bromo-3,5-dimethoxy :

  • Check Neutral Loss Ratio:

    • 2-Bromo-4,5-dimethoxy: High

      
       loss (due to steric twist).
      
    • Isomers with Ortho-Methoxy: If a methoxy group is adjacent to the carboxyl (e.g., 2-methoxy-3-bromo...), the loss of

      
        (15 Da) becomes significantly more intense due to the proximity effect allowing stable radical formation.
      

Visualized Pathways

The following diagrams illustrate the mechanistic flows described above.

Diagram 1: Fragmentation Pathway of 2-Bromo-4,5-Dimethoxybenzoic Acid

This pathway highlights the dominant decarboxylation driven by the ortho-bromine steric strain.

FragmentationPathway Precursor Precursor Ion [M-H]- (m/z 259/261) Structure: Ar-COO- Intermediate1 Decarboxylation Product [M-H-CO2]- (m/z 215/217) Phenyl Anion Precursor->Intermediate1 Loss of CO2 (44 Da) (Dominant due to Ortho-Br) Intermediate2 Radical Product [M-H-CH3]-. (m/z 244/246) Distonic Ion Precursor->Intermediate2 Loss of .CH3 (15 Da) (Minor Pathway) FinalFragment Secondary Loss [M-H-CO2-CH3]-. (m/z 200/202) Intermediate1->FinalFragment Loss of .CH3 Intermediate2->FinalFragment Loss of CO2

Caption: ESI(-) Fragmentation pathway. The ortho-bromine atom sterically accelerates CO2 loss (solid line), making it the primary pathway over methyl radical loss (dashed line).

Diagram 2: Isomer Differentiation Logic

A decision tree for identifying the correct isomer based on MS/MS data.

DifferentiationLogic Start Unknown Peak (m/z 259/261) IsotopeCheck Isotope Ratio 1:1? Start->IsotopeCheck NotBr Not Mono-Brominated (Reject) IsotopeCheck->NotBr No MS2Analysis Analyze MS/MS (Collision Energy 20eV) IsotopeCheck->MS2Analysis Yes DominantLoss Dominant Neutral Loss? MS2Analysis->DominantLoss LossCO2 Loss of CO2 (44 Da) (Base Peak) DominantLoss->LossCO2 m/z 215 LossCH3 Loss of .CH3 (15 Da) (Base Peak) DominantLoss->LossCH3 m/z 244 Conclusion1 Likely 2-Bromo-4,5-dimethoxy (Ortho-Br Effect) LossCO2->Conclusion1 Conclusion2 Likely Ortho-Methoxy Isomer (e.g., 2-methoxy-X-bromo) (Proximity Effect) LossCH3->Conclusion2

Caption: Decision tree for differentiating brominated dimethoxybenzoic acid isomers using neutral loss dominance.

References

  • Carmo, H., et al. (2005). "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human." Toxicology, 206(1), 75-89.

  • Todua, N. G., & Mikaia, A. I. (2016).[1] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids."[1][2] Mass Spectrometry, 13(2), 83-94.[1]

  • Gao, Y., et al. (2020). "An intriguing 'reversible reaction' in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide."[3] Rapid Communications in Mass Spectrometry, 34(21), e8893.

  • Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A, 1067(1-2), 55-62.

Sources

Validation

A Senior Application Scientist’s Guide to Differentiating 3-Bromo-2-fluoro-5,6-dimethoxybenzoic Acid from its Regioisomers

Introduction: The Analytical Imperative of Regioisomeric Purity In the landscape of pharmaceutical development and materials science, the precise structural characterization of a molecule is not merely an academic exerci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Regioisomeric Purity

In the landscape of pharmaceutical development and materials science, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is a highly substituted benzene derivative, a class of compounds frequently encountered as key intermediates in the synthesis of complex molecular targets. The synthetic routes to such molecules can often yield a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents on the aromatic ring.

Even subtle shifts in substituent positions can drastically alter a molecule's pharmacological profile, toxicity, and physicochemical properties. Consequently, the ability to definitively distinguish the target molecule from its synthetic siblings is paramount. This guide provides a robust, multi-technique workflow designed for researchers and drug development professionals to unambiguously identify 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid and differentiate it from its most probable regioisomers. We will move beyond rote protocols to explore the underlying principles that make each technique a powerful tool in the analytical chemist's arsenal.

The Challenge: Deconvoluting Structural Subtleties

The primary analytical challenge stems from the inherent similarity of regioisomers. They share the same mass, the same elemental composition, and often, frustratingly similar physical properties. Our target molecule, 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid, could be confused with several regioisomers. For the purpose of this guide, we will focus on differentiating it from a particularly challenging candidate: 5-Bromo-2-fluoro-3,4-dimethoxybenzoic acid .

The structural comparison below highlights the analytical puzzle. Both molecules possess the same set of substituents, but their relative positioning dictates the electronic environment of every atom, providing the very handles we will use for differentiation.

Caption: Structural comparison of the target molecule and a key regioisomer.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Probe

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. By probing the magnetic environments of specific nuclei (¹H, ¹³C, ¹⁹F), we can piece together the molecular puzzle. The presence of fluorine provides a unique and highly sensitive analytical probe.[1][2]

¹⁹F NMR: The Spectroscopic Spy

The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[3] Its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 500 ppm.[4] This makes ¹⁹F NMR a primary tool for differentiation.

  • Causality: In our target molecule, the fluorine at position 2 is flanked by a bromine atom and a carboxylic acid group. In the regioisomer, it is flanked by a methoxy group and a hydrogen-bearing carbon. These vastly different neighboring groups will induce a significant and easily measurable difference in the ¹⁹F chemical shift. The bromine atom's electron-withdrawing and steric effects will deshield the fluorine nucleus, likely pushing its resonance downfield compared to the isomer where it is adjacent to a less bulky and electron-donating methoxy group.

¹H NMR: Probing Proximity and Connectivity

While ¹⁹F NMR provides a broad overview, ¹H NMR offers fine-grained details through chemical shifts, integration, and coupling constants.

  • Chemical Shifts of Methoxy Groups: The two methoxy groups (-OCH₃) will appear as singlets, each integrating to 3 protons.[5] Their chemical shifts are influenced by neighboring substituents. In the target molecule, the methoxy groups at positions 5 and 6 are adjacent to each other and to either a bromine or the aromatic ring fusion point. In the isomer, they are at positions 3 and 4. The steric and electronic environment differences will result in different chemical shifts for these singlets, providing a clear fingerprint for each isomer.

  • Aromatic Proton: Each isomer has a single aromatic proton, which will appear as a singlet (or a very narrow doublet due to long-range coupling with fluorine). Its chemical shift will be highly diagnostic. Electron-donating groups like methoxy shield aromatic protons, shifting them upfield, while electron-withdrawing groups like bromine and carboxylic acid deshield them, shifting them downfield.[6][7]

  • 2D NMR (NOESY): The Unambiguous Connection: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the ultimate arbiter. This experiment detects through-space correlations between protons that are close to each other (< 5 Å). For the target molecule, a NOESY experiment would reveal a correlation between the fluorine atom (via its coupling to a nearby proton) and the protons of the methoxy group at position 6, and between the aromatic proton at C4 and the methoxy group at C5. The regioisomer would show a completely different set of spatial correlations.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR, especially when coupled with ¹⁹F information, provides definitive evidence of the substitution pattern.

  • Carbon-Fluorine Coupling: The carbon atom directly bonded to fluorine (C2) will appear as a large doublet due to one-bond coupling (¹JCF), typically around 240-280 Hz.[4] The adjacent carbons (C1 and C3) will show smaller two-bond couplings (²JCF), and so on. Measuring these coupling constants allows for the unequivocal assignment of the fluorinated carbon and its neighbors.

  • Chemical Shifts: The chemical shifts of the aromatic carbons are directly influenced by the attached substituents. The carbon bearing the bromine (C-Br) will be significantly shifted compared to a carbon bearing a methoxy group, providing another layer of verification.

Comparative NMR Data (Predicted)
Parameter3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid5-Bromo-2-fluoro-3,4-dimethoxybenzoic acidRationale for Difference
¹⁹F Chemical Shift More DownfieldMore UpfieldF is adjacent to electron-withdrawing Br in the target.
¹H Aromatic Proton Shift ~7.2-7.5 ppm~6.8-7.1 ppmLess shielding from methoxy groups in the target.
¹H Methoxy Shifts Two distinct singlets (e.g., ~3.9, ~4.0 ppm)Two distinct singlets, different shifts (e.g., ~3.8, ~3.95 ppm)Different neighboring substituents create unique electronic environments.
Key NOESY Correlation Aromatic H ↔ C5-OCH₃Aromatic H ↔ C3-OCH₃Proximity of the single aromatic proton to a specific methoxy group.
¹JCF Coupling Constant ~250 Hz~250 HzCharacteristic of a direct C-F bond, but fine structure may differ.

Part 2: Mass Spectrometry (MS) - Orthogonal Verification

While NMR provides the definitive structure, Mass Spectrometry offers rapid confirmation of molecular weight and can reveal subtle differences in molecular stability through fragmentation patterns.

High-Resolution MS (HRMS)

The first step is always to confirm the elemental formula. Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) will provide a mass measurement with high accuracy (< 5 ppm error), confirming the formula C₉H₈BrFO₄.

Isotopic Pattern

A key diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] Therefore, the molecular ion region in the mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks), which is a clear indicator of a monobrominated compound.[9]

Tandem MS (MS/MS) Fragmentation

Differentiating regioisomers using MS relies on the fact that their fragmentation pathways may differ.[10] By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation spectrum (MS/MS).

  • Expected Fragments: Common neutral losses for both isomers would include the loss of a methyl radical (•CH₃, 15 Da), water (H₂O, 18 Da, from the carboxylic acid), carbon monoxide (CO, 28 Da), and the carboxyl group (•COOH, 45 Da).

  • The Differentiating Fragment: The key difference may arise from steric interactions. An "ortho effect" is a well-known phenomenon in the mass spectrometry of substituted benzene rings where adjacent groups interact to produce unique fragments.[11] For the target molecule, the proximity of the carboxylic acid, fluorine, and bromine at positions 1, 2, and 3 could potentially lead to a unique concerted loss that is not as favorable in the regioisomer where the groups are more spread out. For example, a loss of HBr or a related fragment might be more facile in one isomer over the other.

Comparative MS/MS Data (Predicted)
Feature3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid5-Bromo-2-fluoro-3,4-dimethoxybenzoic acid
Precursor Ion (M-H)⁻ m/z 276.96 / 278.96m/z 276.96 / 278.96
Common Fragments Loss of CH₃, CO₂, CH₃+CO₂Loss of CH₃, CO₂, CH₃+CO₂
Potential Differentiating Fragment Unique fragment from ortho-interaction of COOH, F, and Br"Standard" fragmentation pattern

Part 3: Chromatographic Separation - The Physical Dimension

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Even though regioisomers have the same molecular weight, subtle differences in their polarity and shape can be exploited for separation.[12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for polar aromatic compounds like benzoic acids.

  • Principle of Separation: The isomers will have slightly different dipole moments and abilities to interact with the nonpolar stationary phase (e.g., C18). The isomer that is slightly less polar will have a stronger affinity for the stationary phase and will therefore have a longer retention time. Intramolecular hydrogen bonding between the carboxylic acid and an adjacent fluorine or methoxy group can reduce the molecule's interaction with the polar mobile phase, potentially increasing its retention.

  • Method Optimization: A mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is crucial. The acid suppresses the ionization of the carboxylic acid group, ensuring the molecule is in its neutral form, which leads to better peak shape and retention on a reversed-phase column.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of benzoic acids by GC-MS is challenging due to their low volatility and high polarity. However, with a derivatization step, GC can provide excellent separation.[15]

  • Derivatization: Converting the acidic proton of the carboxylic acid to a less polar group, such as a trimethylsilyl (TMS) ester using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), makes the molecule volatile enough for GC analysis.[15][16]

  • Separation: The resulting derivatized isomers can be separated on a standard nonpolar capillary column (e.g., DB-5ms). The subtle differences in their boiling points and interactions with the stationary phase will allow for their resolution.

A Validated Workflow for Unambiguous Identification

True analytical confidence comes from an integrated approach where orthogonal techniques validate each other. The following workflow ensures the unambiguous identification of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid.

G start Synthetic Product Mixture hplc 1. RP-HPLC Screening (Isocratic or Gradient) start->hplc Dissolve in mobile phase decision Baseline Separated Peaks? hplc->decision collect Preparative HPLC Fraction Collection decision->collect Yes gcms 4. GC-MS (Optional) (Derivatization Required) decision->gcms No, Co-elution hrms 2. HRMS Analysis (Confirms C₉H₈BrFO₄) collect->hrms Analyze each fraction nmr 3. Comprehensive NMR (¹H, ¹⁹F, ¹³C, NOESY) hrms->nmr data 5. Data Integration & Structural Assignment nmr->data gcms->data Provides separation & MS data end Unambiguous Identification data->end

Caption: A validated workflow for the separation and identification of benzoic acid regioisomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC)
  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.[17]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the isolated isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[18]

  • ¹H NMR: Acquire a standard proton spectrum. Ensure spectral width covers 0-12 ppm.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A broad spectral width is necessary initially to locate the signal.[19]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be needed due to the lower sensitivity of ¹³C.

  • 2D NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of ~500-800 ms to allow for the development of cross-peaks between spatially close nuclei.

Protocol 3: GC-MS with Silylation
  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).[15]

  • Derivatization: Cap the vial tightly and heat at 70°C for 60 minutes. Allow to cool to room temperature.[15]

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of 40-450 m/z.

Conclusion

The differentiation of regioisomers like 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is a non-trivial but entirely solvable analytical problem. A single technique is rarely sufficient to provide the level of certainty required in regulated industries. By creating a self-validating system—where the chromatographic separation is confirmed by high-resolution mass spectrometry, and the ultimate structural proof is provided by a suite of NMR experiments—researchers can achieve unambiguous identification. This integrated workflow, grounded in the fundamental principles of spectroscopy and chromatography, provides a reliable strategy for ensuring the quality and integrity of complex chemical intermediates.

References

  • D. Uhrín, et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 7, 13348.

  • University of Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

  • Chemical Science (RSC Publishing). (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

  • University of British Columbia Chemistry. (n.d.). Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems.

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

  • BenchChem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.

  • Zuo, Y., et al. (2002). Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. Journal of Agricultural and Food Chemistry, 50(13), 3789-3794.

  • Nakazono, Y., et al. (2014). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 32(2), 245-253.

  • ACS Publications. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. Analytical Chemistry.

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.

  • ACS Central Science. (2021). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling.

  • International Journal of Research Publication and Reviews. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

  • ACD/Labs. (2026). Methoxy groups just stick out.

  • PMC. (2013). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).

  • ResearchGate. (2017). Regioisomeric and enantiomeric analysis of triacylglycerols.

  • Canadian Science Publishing. (1954). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES.

  • PMC. (2020). Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography.

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.

  • Springer. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic.

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.

  • Unknown source. (n.d.). APPENDIX 2.
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  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group...

  • RSC Publishing. (2014). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column.

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  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

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Safety & Regulatory Compliance

Safety

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide defines the mandatory disposal protocols for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS: 1892245-77-0).[1] Unlike standard organic acids, the presence of bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory disposal protocols for 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS: 1892245-77-0).[1] Unlike standard organic acids, the presence of both bromine and fluorine substituents necessitates specific waste stream segregation to prevent equipment damage (corrosion from HF/HBr) and environmental non-compliance during incineration.[1]

Core Directive: Do NOT dispose of this compound in standard "Organic Acid" or "Non-Halogenated" waste streams.[1] It must be classified and treated as Halogenated Organic Waste .[1]

Chemical Identity & Hazard Data
ParameterSpecificationOperational Implication
Chemical Name 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acidTarget Substance
CAS Number 1892245-77-0Use for waste tagging/inventory.[1][2][3]
Molecular Formula C₉H₈BrFO₄Contains Br and F .[1][2]
Acidity (pKa) ~3.0 – 4.0 (Predicted)Weak acid; incompatible with strong bases.[1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][4] 2A (H319), STOT SE 3 (H335)Standard PPE required (Nitrile gloves, Goggles).[1]
Waste Characteristic Halogenated , AcidicRequires incineration with acid gas scrubbing.[1]

Hazard Analysis: The "Why" Behind the Protocol

As scientists, we must understand the downstream effects of our disposal choices.[1]

  • Combustion Byproducts (The Incinerator Risk): When this molecule is incinerated, the halogen atoms do not simply vanish.[1] They react with hydrogen sources to form Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.[1]

    • Risk:[1][4][5][6][7] If placed in a standard non-halogenated waste stream, the incinerator may lack the necessary wet scrubbers to capture these corrosive gases, leading to regulatory violations (acid rain precursors) and damage to the facility's infrastructure.[1]

  • Chemical Incompatibility (The Lab Risk):

    • Strong Bases: Mixing this acid with concentrated bases (e.g., Sodium Hydroxide waste) will generate heat (exothermic neutralization).[1] While generally manageable, in a closed waste container, this can cause pressurization.[1]

    • Oxidizers: Avoid mixing with strong oxidizers (e.g., Nitric Acid), as the methoxy groups can be oxidized, potentially destabilizing the waste mixture.[1]

Waste Segregation Decision Matrix

The following logic gate ensures the material ends up in the correct destruction pathway.

DisposalWorkflow Start Waste Generation: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Mixture StateCheck->Liquid Dissolved Bin_Solid CONTAINER A: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->Bin_Solid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolv No Halogens Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Bin_HaloLiq CONTAINER B: Halogenated Organic Solvents (High BTU Fuel) HaloSolv->Bin_HaloLiq NonHaloSolv->Bin_HaloLiq *FORCE SEGREGATION* Due to solute halogens Bin_Aq CONTAINER C: Aqueous Waste (Check pH, adjust if req) Aqueous->Bin_Aq

Figure 1: Decision logic for segregating halogenated benzoic acid derivatives. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute requires the entire mixture to be treated as Halogenated Waste.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Primary Hazard: Dust inhalation and skin contact.[1]

  • Protocol:

    • Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

    • Secondary Containment: Place the bag/vial into the laboratory's designated Solid Hazardous Waste drum.

    • Labeling: The waste tag MUST list "3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid" specifically.[1] Do not just write "Organic Solid."

    • Checkbox: Ensure the "Halogenated" box is checked on the waste manifest.[1]

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/HPLC Waste)
  • Primary Hazard: Flammability (solvent dependent) and Corrosivity.[1]

  • Protocol:

    • Assessment: Determine the primary solvent.[1]

    • The "Contamination" Rule: Because the solute contains Br and F, the entire volume is now classified as Halogenated Waste , even if the solvent is Methanol or Acetone.[1]

    • Container: Pour into the Halogenated Solvent carboy (typically Red or Yellow safety cans, depending on site specific color codes).

      • Warning: Do NOT pour into the "Non-Halogenated / Flammables" carboy.[1] This causes downstream compliance failures.[1]

    • Labeling: List the solvent percentages (e.g., "95% Methanol") AND the solute ("5% Bromo-fluoro-benzoic acid derivative").

Scenario C: Spill Cleanup (Emergency Procedure)
  • Minor Spill (< 5g/5mL):

    • PPE: Goggles, Lab Coat, Nitrile Gloves (double gloving recommended).[1]

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.[1]

    • Surface Decontamination: Wipe the area with a mild soap solution followed by water.[1] The acid is likely soluble in organic solvents; use Ethanol for final surface polish if residue remains.[1]

    • Disposal: All cleanup materials (gloves, paper towels) go into Solid Hazardous Waste .

Regulatory & Compliance Context (US EPA Focus)

For US-based laboratories, strict adherence to RCRA (Resource Conservation and Recovery Act) is required.[1]

  • Waste Coding:

    • If the waste is a spent solvent mixture containing this compound, it typically falls under F-listed codes (e.g., F001/F002) depending on the solvent carrier.[1][8]

    • If discarding the pure unused commercial chemical product, it does not have a specific "P" or "U" list code.[1] Therefore, it is regulated by Characteristic :

      • D002 (Corrosive): If in aqueous solution with pH ≤ 2.[1]

    • Best Practice: Label as "Non-Regulated Chemical Intermediate" if pure, but manage as "Halogenated Hazardous Waste" to ensure proper incineration.[1]

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][9] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282.[1][Link]1]

  • ChemScene. (2024).[1] Safety Data Sheet: 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid (CAS 1892245-77-0).[1][2]

  • Fisher Scientific. (2025).[1] General Safety Data Sheet for Halogenated Benzoic Acid Derivatives.[1][1]

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